Lofexidine Hydrochloride
描述
See also: Lofexidine (has active moiety).
属性
IUPAC Name |
2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWHMKBNNNZGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31036-80-3 (Parent) | |
| Record name | Lofexidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0020781 | |
| Record name | Lofexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21498-08-8 | |
| Record name | Lofexidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21498-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lofexidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021498088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lofexidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lofexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOFEXIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47G1SDI1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lofexidine Hydrochloride's Mechanism of Action in Opioid Withdrawal: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of lofexidine (B1675026) hydrochloride in the management of opioid withdrawal. It delves into the molecular interactions, signaling pathways, and physiological effects that underpin its therapeutic efficacy. This document is intended for an audience with a strong background in pharmacology and neuroscience.
Core Mechanism of Action: Alpha-2 Adrenergic Agonism
Lofexidine hydrochloride is a centrally acting alpha-2 adrenergic receptor agonist.[1][2] Its primary therapeutic effect in opioid withdrawal stems from its ability to mimic the inhibitory effects of endogenous opioids on the noradrenergic system, particularly in the locus coeruleus (LC), a key brain region implicated in the physiological manifestations of withdrawal.[3][4]
Chronic opioid use leads to a compensatory upregulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway in LC neurons. When opioids are abruptly discontinued, the sudden removal of their inhibitory influence results in a surge of norepinephrine (B1679862) release, leading to the characteristic symptoms of withdrawal, such as tachycardia, hypertension, sweating, and anxiety.[3][5]
Lofexidine acts as a substitute for opioids at the alpha-2A adrenergic receptors on presynaptic neurons in the LC.[2][6] By activating these inhibitory autoreceptors, lofexidine suppresses the release of norepinephrine, thereby mitigating the hyperadrenergic state associated with opioid withdrawal.[3][5] This action is achieved without direct interaction with opioid receptors, making lofexidine a non-opioid treatment for withdrawal symptoms.[1][2]
Receptor Binding and Functional Activity Profile
Lofexidine exhibits a distinct receptor binding profile, with high affinity for alpha-2 adrenergic receptors and additional interactions with other receptor systems. This profile differentiates it from other alpha-2 agonists like clonidine (B47849) and may contribute to its specific clinical effects.
Receptor Binding Affinity
The binding affinity of lofexidine for various receptors has been characterized through radioligand binding assays. The dissociation constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the receptors, with a lower Ki value indicating higher binding affinity.
| Receptor Subtype | Ki (nM) |
| Adrenergic Receptors | |
| Alpha-2A | 7.42[7] |
| Alpha-2B | - |
| Alpha-2C | - |
| Alpha-1A | - |
| Serotonin Receptors | |
| 5-HT1A | - |
| 5-HT1B | - |
| 5-HT2A | >10,000[1] |
| 5-HT2C | - |
| 5-HT7 | - |
| Dopamine Receptors | |
| D2S | - |
| Opioid Receptors | |
| Mu | >10,000[1] |
| Delta | >10,000[1] |
| Kappa | >10,000[1] |
| Other | |
| Imidazoline I1 | - |
Data sourced from FDA regulatory documents and published research. A hyphen (-) indicates that specific Ki values were not available in the reviewed literature.
Functional Activity
Functional assays, such as GTPγS binding and cAMP accumulation assays, are used to determine the efficacy of a ligand at a receptor. The pEC50 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Receptor Subtype | Functional Assay | pEC50 |
| Adrenergic Receptors | ||
| Alpha-1A | Agonist Activity | ≥ 5[5] |
| Alpha-2A | Agonist Activity | ≥ 5[5] |
| Alpha-2B | Agonist Activity | ≥ 5[5] |
| Alpha-2C | Agonist Activity | ≥ 5[5] |
| Serotonin Receptors | ||
| 5-HT1A | Agonist Activity | ≥ 5[5] |
| 5-HT1B | Agonist Activity | ≥ 5[5] |
| Dopamine Receptors | ||
| D2S | Agonist Activity | ≥ 5[5] |
Data from Raffa et al. (2019). A pEC50 of ≥ 5 indicates significant agonist activity.
Downstream Signaling Pathways
The binding of lofexidine to the alpha-2A adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to the reduction of norepinephrine release.
Impact on Norepinephrine Release in the Locus Coeruleus
Clinical Efficacy in Opioid Withdrawal
The clinical efficacy of lofexidine in mitigating opioid withdrawal symptoms has been demonstrated in several randomized, double-blind, placebo-controlled trials. The Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop) is a commonly used primary outcome measure in these studies.
| Study | Dosage | Primary Outcome (SOWS-Gossop) | Key Findings |
| Fishman et al. (2019)[8] | 2.16 mg/day | Significantly lower scores vs. placebo (p=0.02) | Lofexidine significantly reduced withdrawal symptoms and increased study completion rates. |
| 2.88 mg/day | Significantly lower scores vs. placebo (p=0.003) | ||
| Gorodetzky et al. (2017)[9] | 3.2 mg/day | Significantly lower scores on Day 5 vs. placebo (p=0.0019) | Lofexidine was well-tolerated and more efficacious than placebo in reducing withdrawal symptoms. |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of lofexidine for various receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the receptor of interest are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of unlabeled lofexidine.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, trapping the membrane-bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of lofexidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To determine the functional agonist activity of lofexidine at G-protein coupled receptors.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.
-
Assay Incubation: Membranes are incubated with varying concentrations of lofexidine in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification: The reaction is stopped, and the amount of [35S]GTPγS bound to the G-proteins is measured, typically by filtration and scintillation counting.
-
Data Analysis: The concentration of lofexidine that produces 50% of the maximal stimulation (EC50) is determined to quantify its potency as an agonist.
cAMP Accumulation Assay
Objective: To measure the inhibitory effect of lofexidine on adenylyl cyclase activity.
Methodology:
-
Cell Culture: Whole cells expressing the alpha-2A adrenergic receptor are used.
-
Stimulation and Inhibition: The cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to increase intracellular cAMP levels. Subsequently, the cells are treated with varying concentrations of lofexidine.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cAMP is measured using a competitive immunoassay, often employing fluorescence or luminescence detection.
-
Data Analysis: The concentration of lofexidine that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is calculated to determine its inhibitory potency.
Logical Framework of Lofexidine's Action in Opioid Withdrawal
The therapeutic effect of lofexidine in opioid withdrawal can be understood through a logical sequence of events that counteracts the neurobiological changes induced by chronic opioid use.
Conclusion
This compound's mechanism of action in opioid withdrawal is primarily mediated by its agonist activity at presynaptic alpha-2A adrenergic receptors in the locus coeruleus. This leads to a reduction in norepinephrine release, thereby ameliorating the hyperadrenergic state that characterizes opioid withdrawal. Its distinct receptor binding and functional activity profile, including interactions with serotonergic and dopaminergic systems, may contribute to its clinical efficacy and side-effect profile. Further research into the in vivo neurochemical effects of lofexidine will continue to refine our understanding of this important therapeutic agent.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, Lofexidine, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Lofexidine on Stress-Related Opioid Craving and Relapse: Design and Methodology of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine [scirp.org]
- 6. The Role of Lofexidine in Management of Opioid Withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
The Pharmacokinetics and Bioavailability of Oral Lofexidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of oral lofexidine (B1675026) hydrochloride, a centrally acting alpha-2 adrenergic agonist. The information presented herein is compiled from a range of clinical and preclinical studies to support research and development activities.
Executive Summary
Lofexidine hydrochloride, administered orally, is well-absorbed and demonstrates approximately dose-proportional pharmacokinetics. It is primarily used for the mitigation of opioid withdrawal symptoms. Following oral administration, lofexidine reaches peak plasma concentrations (Cmax) in approximately 3 to 5 hours. The absolute oral bioavailability is approximately 72%, with about 30% of the dose undergoing first-pass metabolism[1][2]. The terminal elimination half-life in healthy adults is around 11 to 13 hours[1]. This document summarizes key pharmacokinetic parameters in humans and available data in animal models, details the experimental protocols for these studies, and illustrates the relevant physiological pathways.
Pharmacokinetics in Humans
The pharmacokinetic profile of oral lofexidine has been characterized in healthy volunteers and in opiate-dependent patient populations through single-dose, multi-dose, and drug-interaction studies.
Single-Dose Studies in Healthy Volunteers
Single-dose studies are crucial for establishing the fundamental pharmacokinetic profile of a drug. In a crossover study with healthy volunteers, single oral doses of 1.2 mg and 2.0 mg of lofexidine were administered. The time to reach maximum plasma concentration (Tmax) was consistently observed at approximately 3 hours for both dose levels. The area under the curve (AUC) from time zero to infinity showed a 1.72-fold increase as the dose was increased by a factor of 1.67, indicating a degree of dose proportionality[3][4].
| Parameter | 1.2 mg Single Dose | 2.0 mg Single Dose |
| Cmax (ng/L) | 1755 | Not explicitly stated |
| Tmax (h) | ~3 | ~3 |
| Elimination Rate (h⁻¹) | 0.063 | 0.065 |
| AUC(0-inf) | Showed dose proportionality | Showed dose proportionality |
| t½ (h) | ~11 | ~11 |
Table 1: Single-Dose Pharmacokinetic Parameters of Lofexidine in Healthy Volunteers.[3][4]
Multi-Dose Studies in Healthy Volunteers
Multi-dose studies provide insight into the drug's accumulation and steady-state kinetics. In a study involving multiple doses, an initial 0.4 mg dose resulted in an average Cmax of 433 ng/L (range: 338 to 586 ng/L)[3][4]. The Tmax was approximately 3.33 hours, which is consistent with single-dose findings. Steady-state concentrations appear to be reached after about two days of regular dosing, which aligns with the drug's elimination half-life of roughly 11 hours[3][4].
| Parameter | 0.4 mg First Dose in Multi-Dose Study |
| Cmax (ng/L) | 433 (Range: 338-586) |
| Tmax (h) | 3.33 |
| Time to Steady State | ~2 days |
Table 2: Multi-Dose Pharmacokinetic Parameters of Lofexidine in Healthy Volunteers.[3][4]
Pharmacokinetics in Opiate-Dependent Patients
In the target population of opiate-dependent individuals, the pharmacokinetics of lofexidine were also assessed. A study in this population during a detoxification period found that on day 7 of treatment, the Cmax was 3242 ± 917 ng/L[5]. Another study investigated different dosing regimens and found that the average half-life was 12.1 ± 6.3 hours, with steady-state being achieved by day 15[6][7].
| Parameter | 0.8 mg BID (Day 10) | 1.2 mg BID (Day 10) | 1.2 mg BID (Day 15, Steady State) | 0.8 mg TID (Day 10) |
| Number of Subjects | 3 | 5 | 4 | 5 |
| Tmax (h) | 3.0 ± 1.0 | 3.4 ± 0.9 | 3.3 ± 0.5 | 3.8 ± 2.0 |
| Cmax (pg/mL) | 1450 ± 457 | 1988 ± 603 | 2336 ± 524 | 1944 ± 699 |
| AUC (hr*pg/mL) | 12330 ± 4319 | 18779 ± 4253 | 22285 ± 6768 | 13319 ± 5855 |
| t½ (h) | \multicolumn{4}{c | }{12.1 ± 6.3 (average from all profiles)} |
Table 3: Pharmacokinetic Parameters of Lofexidine in Opiate-Dependent Patients Under Different Dosing Regimens.[6]
Bioavailability
The absolute oral bioavailability of a single 0.36 mg dose of lofexidine was determined to be 72% when compared to an intravenous infusion[1][2]. Food does not significantly alter the pharmacokinetics of lofexidine, allowing it to be administered without regard to meals[1].
Pharmacokinetics in Animal Models
Pharmacokinetic data in animal models are essential for preclinical development and safety assessment. Limited data is publicly available, but some key findings have been reported.
| Species | Dose | Bioavailability | Cmax | Tmax | t½ |
| Rat | 0.05 mg/kg - 0.2 mg/kg | ~54-55% | Data not available | Data not available | Data not available |
| Rhesus Monkey | 0.1 or 0.32 mg/kg (IM) | Data not available | Data not available | Data not available | Data not available |
Table 4: Available Pharmacokinetic Data for Oral Lofexidine in Animal Models.
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies.
Human Pharmacokinetic Study Design
Single-Dose Crossover Study: A common design for single-dose studies involves a randomized, two-period, two-sequence crossover design.
-
Subject Recruitment: Healthy adult volunteers are screened for inclusion/exclusion criteria.
-
Dosing: Subjects are randomized to receive one of the two single doses (e.g., 1.2 mg or 2.0 mg lofexidine) in the first period.
-
Washout Period: A sufficient washout period (typically at least 5-7 half-lives) is implemented between dosing periods.
-
Second Dosing Period: Subjects receive the alternate dose in the second period.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Analysis: Plasma is separated and analyzed for lofexidine concentrations using a validated bioanalytical method.
Caption: Workflow for a single-dose crossover pharmacokinetic study.
Multi-Dose Study:
-
Subject Recruitment: Healthy volunteers are enrolled.
-
Dosing Regimen: Subjects receive multiple doses of lofexidine (e.g., 0.4 mg) at fixed intervals for a specified duration to achieve steady-state.
-
Blood Sampling: Blood samples are collected before and after the first dose, and then at various time points around subsequent doses to determine trough, peak, and steady-state concentrations.
-
Plasma Analysis: Lofexidine concentrations in plasma are quantified.
Bioanalytical Method for Lofexidine Quantification
A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of lofexidine in plasma.
-
Sample Preparation: Plasma samples are prepared, often using protein precipitation or liquid-liquid extraction, to remove interfering substances. An internal standard (e.g., a deuterated analog of lofexidine) is added to correct for extraction variability.
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is commonly used to separate lofexidine from other plasma components. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Lofexidine is ionized (e.g., using electrospray ionization) and the specific mass-to-charge ratio (m/z) of the parent ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification.
Caption: General workflow for the bioanalytical quantification of lofexidine in plasma.
Mechanism of Action and Signaling Pathway
Lofexidine is an agonist for alpha-2 adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with an inhibitory G-protein (Gi).
-
Receptor Binding: Lofexidine binds to the alpha-2 adrenergic receptor on the presynaptic neuron.
-
G-Protein Activation: This binding activates the Gi protein, causing the dissociation of its alpha subunit from the beta-gamma subunit.
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
-
Reduced Neurotransmitter Release: The reduction in cAMP levels ultimately leads to a decrease in the release of norepinephrine (B1679862) from the presynaptic neuron. This reduction in sympathetic outflow is responsible for mitigating the symptoms of opioid withdrawal.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of this compound in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urine and plasma pharmacokinetics of lofexidine after oral delivery in opiate-dependent patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Alpha-2 Adrenergic Receptor: A Technical Guide to the Non-Adrenergic Molecular Targets of Lofexidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lofexidine (B1675026) hydrochloride, a centrally acting alpha-2 adrenergic receptor agonist, is primarily recognized for its efficacy in mitigating the symptoms of opioid withdrawal. While its therapeutic effects are largely attributed to its action on α2-adrenergic receptors, a growing body of evidence reveals a more complex pharmacological profile. This technical guide provides an in-depth exploration of the molecular targets of lofexidine beyond the adrenergic system, offering valuable insights for researchers and professionals in drug development. Understanding these off-target interactions is crucial for a comprehensive grasp of lofexidine's mechanism of action, its potential for therapeutic repurposing, and the prediction of its side-effect profile. This document summarizes quantitative binding and functional data, details relevant experimental methodologies, and visualizes the associated signaling pathways.
Quantitative Analysis of Lofexidine's Non-Adrenergic Targets
Lofexidine hydrochloride exhibits affinity for several non-adrenergic receptors, primarily within the serotonin (B10506) and dopamine (B1211576) receptor families, as well as imidazoline (B1206853) receptors. The following tables present a consolidated view of the available quantitative data from in vitro studies, allowing for a comparative analysis of lofexidine's potency at these targets.
Table 1: Serotonin (5-HT) Receptor Binding Affinities and Functional Activities of Lofexidine
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Assay Type | Reference |
| 5-HT1A | 45 | 310 (weak agonist) | Agonist Radioligand Binding | [1] |
| 5-HT1B | No significant affinity | No activity | Antagonist Radioligand Binding | [1] |
| 5-HT1D | 513 | 57 (agonist) | Antagonist Radioligand Binding | [1] |
| 5-HT2A | No significant affinity | No activity | Agonist Radioligand Binding | [2] |
| 5-HT2B | No significant affinity | 88 | Agonist Radioligand Binding | [1] |
| 5-HT2C | 510 | No activity | Agonist Radioligand Binding | [1] |
| 5-HT7 | Moderate affinity | Agonist activity | Not specified | [3] |
Table 2: Dopamine (D) Receptor Binding Affinities and Functional Activities of Lofexidine
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (pEC50) | Functional Assay Type | Reference |
| D2S | - | ≥ 5 (agonist) | Not specified | [2] |
Table 3: Imidazoline (I) Receptor Binding Affinities of Lofexidine
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| I1 | 1.9 ± 0.7 | [4] |
Detailed Methodologies for Key Experiments
The characterization of lofexidine's interactions with non-adrenergic targets has been primarily achieved through in vitro receptor binding and functional assays. Below are detailed methodologies representative of the key experiments cited.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of lofexidine for a specific non-adrenergic receptor target.
-
General Protocol:
-
Membrane Preparation: Membranes from cells recombinantly expressing the target receptor (e.g., HEK293 cells) are prepared. This involves cell lysis and centrifugation to isolate the membrane fraction containing the receptor of interest.
-
Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of lofexidine.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of lofexidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Specific Radioligands (Examples):
-
5-HT1A Receptor: [3H]8-OH-DPAT (agonist radioligand)
-
Dopamine D2 Receptor: [3H]Spiperone (antagonist radioligand)
-
Imidazoline I1 Receptor: [3H]Clonidine (in the presence of rauwolscine (B89727) to block α2-adrenergic receptors)
-
Functional Assays
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and to quantify its potency (EC50 or IC50).
-
Objective: To determine the functional effect of lofexidine at a specific non-adrenergic receptor and its potency.
-
Common Functional Assay Types:
-
[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the receptor of interest. In the presence of an agonist, the G-protein exchanges GDP for the non-hydrolyzable GTP analog, [35S]GTPγS. The amount of bound [35S]GTPγS is proportional to the degree of receptor activation.
-
cAMP Assay: For G-protein coupled receptors that modulate the activity of adenylyl cyclase (AC), changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels can be measured. For Gi-coupled receptors like 5-HT1A and D2, agonist activation leads to an inhibition of AC and a decrease in cAMP levels.
-
-
General Protocol (cAMP Assay):
-
Cell Culture: Cells expressing the target receptor are cultured.
-
Incubation: Cells are incubated with varying concentrations of lofexidine.
-
Stimulation: Adenylyl cyclase is stimulated using an agent like forskolin.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive immunoassays (e.g., HTRF).
-
Data Analysis: The concentration of lofexidine that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
-
Signaling Pathways of Non-Adrenergic Targets
The interaction of lofexidine with its non-adrenergic targets initiates distinct intracellular signaling cascades. The following diagrams illustrate the key signaling pathways associated with the 5-HT1A, Dopamine D2S, and Imidazoline I1 receptors.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of Lofexidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lofexidine (B1675026) hydrochloride, marketed under the brand name Lucemyra®, is a centrally acting alpha-2 adrenergic agonist.[1][2] It is the first non-opioid medication approved by the U.S. Food and Drug Administration (FDA) for the mitigation of opioid withdrawal symptoms, facilitating the abrupt discontinuation of opioids in adults.[2][3][4][5] Initially developed in the 1970s and investigated as an antihypertensive agent, its clinical utility was found to be more significant in the management of opioid withdrawal, a condition characterized by a debilitating cluster of symptoms arising from the cessation of opioid use.[3][6][7] Lofexidine has been used for this purpose in the United Kingdom since the 1990s and received FDA approval in the United States in 2018.[6][7][8] This technical guide provides an in-depth overview of the discovery, pharmacological profile, clinical efficacy, and chemical synthesis of lofexidine hydrochloride.
Pharmacological Profile
Mechanism of Action
Lofexidine exerts its therapeutic effects by acting as a selective agonist at α2-adrenergic receptors in the central nervous system, particularly in the locus coeruleus.[9] During opioid withdrawal, the locus coeruleus becomes hyperactive, leading to a surge in norepinephrine (B1679862) release, which is responsible for many of the classic withdrawal symptoms such as anxiety, agitation, muscle aches, and sweating.[9]
By binding to and activating presynaptic α2-adrenergic autoreceptors, lofexidine inhibits the release of norepinephrine.[9] This reduction in noradrenergic hyperactivity helps to alleviate the severity of withdrawal symptoms.[9] Unlike methadone or buprenorphine, lofexidine is not an opioid and does not bind to opioid receptors, thus it does not present a risk of abuse or dependence.[5]
Receptor Binding Affinity
Lofexidine exhibits a high affinity for the α2A-adrenergic receptor subtype and also interacts with other adrenergic and serotonergic receptors. Its binding profile differs from that of clonidine, another α2-adrenergic agonist sometimes used off-label for opioid withdrawal, which may contribute to lofexidine's different side-effect profile.
| Receptor Subtype | Lofexidine Ki (nM) | Clonidine Ki (nM) |
| Adrenergic Receptors | ||
| Alpha-1A | Moderate Affinity | Moderate Affinity |
| Alpha-2A | High Affinity | High Affinity |
| Alpha-2B | Moderate Affinity | Low Affinity |
| Alpha-2C | Moderate Affinity | High Affinity |
| Serotonin (5-HT) Receptors | ||
| 5-HT1A | Moderate Affinity | No Significant Affinity |
| 5-HT1B | Moderate Affinity | No Significant Affinity |
| 5-HT2C | Moderate Affinity | No Significant Affinity |
| 5-HT1D | Moderate Affinity | No Significant Affinity |
| 5-HT7 | Moderate Affinity | No Significant Affinity |
| Dopamine Receptors | ||
| D2S | Moderate Affinity | No Significant Affinity |
Note: This table is a summary based on available pharmacological data. "High Affinity" generally corresponds to low nanomolar Ki values, while "Moderate Affinity" indicates higher nanomolar values. Specific Ki values can vary between studies and experimental conditions.
Pharmacokinetics
Lofexidine is orally bioavailable and reaches peak plasma concentrations within a few hours of administration. Its pharmacokinetic profile has been studied in both healthy volunteers and opiate-dependent patient populations.
| Parameter | Value | Population |
| Tmax (Time to Peak Plasma Concentration) | ~3 hours | Healthy Volunteers |
| Cmax (Peak Plasma Concentration) | 3242 ± 917 ng/L (at steady state) | Opiate-Dependent Patients |
| Elimination Half-Life (t½) | Approximately 11-12 hours | Healthy Volunteers & Opiate-Dependent Patients |
| Bioavailability | >72% | General |
Clinical Efficacy in Opioid Withdrawal
The efficacy of lofexidine for the treatment of opioid withdrawal symptoms has been established in several randomized, double-blind, placebo-controlled clinical trials. The primary endpoint in many of these studies was the change in the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop), a patient-reported outcome measure assessing the severity of 10 key withdrawal symptoms.
Summary of Pivotal Clinical Trial Results
Two key Phase 3 studies demonstrated the superiority of lofexidine over placebo in reducing the severity of opioid withdrawal symptoms and improving treatment completion rates.
| Outcome Measure | Lofexidine (2.16 mg/day) | Lofexidine (2.88 mg/day) | Placebo |
| Mean SOWS-Gossop Score (Study 1, Days 1-7) | 6.5 | 6.1 | 8.8 |
| Mean SOWS-Gossop Score (Study 2, Days 1-5) | 7.0 | N/A | 8.9 |
| Study Completion Rate (Study 1, 7 days) | 41.5% | 39.6% | 27.8% |
| Study Completion Rate (Study 2, 5 days) | 49% | N/A | 33% |
Data compiled from published clinical trial results.[10][11][12][13][14]
Chemical Synthesis of this compound
The chemical synthesis of lofexidine has evolved since its initial discovery. Modern approaches favor more efficient, scalable, and cost-effective methods.
Modern One-Pot Synthesis
A contemporary and efficient method for the synthesis of lofexidine involves a one-pot amidation and imidazoline (B1206853) ring formation.[15] This process is more industrially scalable and uses less hazardous reagents than historical methods.
The synthesis begins with the O-alkylation of 2,6-dichlorophenol (B41786) with ethyl 2-chloropropionate to form the intermediate ethyl 2-(2,6-dichlorophenoxy)propionate. This intermediate is then reacted with ethylenediamine (B42938) in the presence of a Lewis acid, such as titanium isopropoxide or aluminum isopropoxide, in a one-pot reaction to yield lofexidine free base.[6][15] The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent like isopropanol (B130326).[6][15]
Historical Synthesis Route (Pinner Reaction)
The original synthesis of lofexidine, as described in U.S. Patent 3,966,757, involved a multi-step process.[4][16][17][18] This route utilized a Pinner reaction. The key steps included the reaction of 2,6-dichlorophenol with 2-bromopropionitrile (B99969) to form 2-(2,6-dichlorophenoxy)propionitrile.[16][18] This nitrile was then converted to an iminoether via the Pinner reaction using ethanolic hydrogen chloride. Finally, the iminoether was reacted with ethylenediamine to yield lofexidine, which was then converted to its hydrochloride salt.[4] This method is generally considered less efficient and uses more hazardous materials compared to modern syntheses.[16][18]
Experimental Protocols
Chemical Synthesis of this compound (One-Pot Method)
Step 1: Synthesis of Ethyl 2-(2,6-dichlorophenoxy)propionate
-
To a stirred suspension of potassium carbonate (1.4 equivalents) in a suitable solvent such as methyl isobutyl ketone, add 2,6-dichlorophenol (1 equivalent).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Slowly add ethyl 2-chloropropionate (1.4 equivalents).
-
Heat the reaction mixture to reflux (approximately 116°C) for 5 hours.
-
Monitor the reaction for completion (e.g., by UPLC).
-
Cool the mixture to room temperature and add water to dissolve the inorganic salts.
-
Separate the organic and aqueous phases.
-
Wash the organic phase with a dilute aqueous sodium hydroxide (B78521) solution, followed by water.
-
Concentrate the organic phase under reduced pressure to yield the crude ethyl 2-(2,6-dichlorophenoxy)propionate as an oil.
Step 2: One-Pot Synthesis of Lofexidine and its Hydrochloride Salt
-
Under a nitrogen atmosphere, charge a reactor with toluene (B28343) and aluminum isopropoxide (1.5 equivalents).
-
Add a solution of ethylenediamine (1 equivalent) in toluene to the reactor and stir for 1 hour at room temperature.
-
Add a solution of ethyl 2-(2,6-dichlorophenoxy)propionate (1 equivalent) in toluene.
-
Heat the reaction mixture to 105°C and maintain until the reaction is complete (typically monitored by HPLC).
-
Cool the reaction mixture to 10-15°C.
-
Quench the reaction by the dropwise addition of water.
-
Filter the mixture to remove inorganic solids.
-
Separate the organic and aqueous layers of the filtrate.
-
Wash the organic layer with water.
-
To the organic solution containing the lofexidine free base, add a solution of hydrogen chloride in isopropanol at 45-50°C until the pH is acidic.
-
Cool the resulting suspension to 10-15°C and stir for 1 hour.
-
Collect the precipitated this compound by filtration, wash with cold toluene, and dry under vacuum.[6]
Radioligand Binding Assay for α2-Adrenergic Receptors (General Methodology)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound (like lofexidine) for α2-adrenergic receptors.
-
Receptor Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the human α2A-adrenergic receptor subtype. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Assay Buffer: Prepare a suitable binding buffer, typically containing Tris-HCl and MgCl2 at a physiological pH.
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-RX821002, an α2 antagonist), and varying concentrations of the unlabeled test compound (lofexidine).
-
Determination of Non-Specific Binding: In a parallel set of wells, add a high concentration of a known α2-adrenergic ligand (e.g., unlabeled phentolamine) to saturate the receptors and determine the amount of non-specific binding of the radioligand.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Radioligand: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters). The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound. Plot the specific binding as a function of the log of the competitor concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[3][8][13][19][20]
Clinical Trial Protocol for Opioid Withdrawal (Key Elements)
The following outlines the key elements of a typical Phase 3, randomized, double-blind, placebo-controlled trial for evaluating the efficacy of lofexidine in treating opioid withdrawal.
-
Study Population: Adult subjects (≥18 years) with a diagnosis of opioid dependence (according to DSM criteria) on short-acting opioids (e.g., heroin, oxycodone) who are seeking treatment for opioid withdrawal.
-
Inclusion Criteria (Examples):
-
Willingness to discontinue opioid use.
-
Objective signs of opioid withdrawal at baseline, often measured by a score of ≥2 on the Objective Opiate Withdrawal Scale (OOWS-Handelsman).
-
-
Exclusion Criteria (Examples):
-
Use of long-acting opioids like methadone or buprenorphine within a specified washout period (e.g., 14 days).
-
Pregnancy or lactation.
-
Significant cardiovascular disease.
-
-
Study Design:
-
A screening period to determine eligibility.
-
Randomization in a double-blind manner to receive either lofexidine (at varying doses, e.g., 2.16 mg/day or 2.88 mg/day, administered in divided doses) or a matching placebo.
-
A treatment period of a fixed duration (e.g., 5 to 7 days).
-
-
Primary Efficacy Endpoint: The primary outcome is typically the severity of withdrawal symptoms as measured by the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop). This is a 10-item patient-rated scale where individuals score the severity of symptoms such as feeling sick, stomach cramps, muscle spasms, feeling cold, heart pounding, muscle tension, aches and pains, yawning, runny eyes, and insomnia.[10][15][21] Each item is rated on a scale from 0 (none) to 3 (severe), yielding a total score range of 0-30.
-
Secondary Efficacy Endpoints (Examples):
-
Study completion rate.
-
Clinician-rated withdrawal scales (e.g., Clinical Opiate Withdrawal Scale - COWS).
-
Time to study dropout.
-
-
Safety Assessments: Monitoring of adverse events, vital signs (with particular attention to blood pressure and heart rate), and electrocardiograms (ECGs).
Visualizations
References
- 1. Process for the synthesis of lofexidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. WO2021209617A1 - Process for the synthesis of lofexidine - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. US20230123335A1 - Process for the synthesis of lofexidine - Google Patents [patents.google.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Psychometric evaluation of the 10-item Short Opiate Withdrawal Scale-Gossop (SOWS-Gossop) in patients undergoing opioid detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bccsu.ca [bccsu.ca]
- 10. portal.ct.gov [portal.ct.gov]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Website [eprovide.mapi-trust.org]
- 14. data.epo.org [data.epo.org]
- 15. US20070060632A1 - Lofexidine - Google Patents [patents.google.com]
- 16. WO2020254580A1 - A process for the synthesis of lofexidine - Google Patents [patents.google.com]
- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. One moment, please... [m.medicalalgorithms.com]
- 20. researchgate.net [researchgate.net]
- 21. montgomerycollege.edu [montgomerycollege.edu]
The Alpha-2 Adrenergic Agonist Lofexidine: A Deep Dive into its Neurobiological Effects on the Locus Coeruleus
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neurobiological effects of lofexidine (B1675026), a centrally acting alpha-2 adrenergic agonist, with a specific focus on its mechanism of action within the locus coeruleus (LC). Lofexidine is clinically approved for the mitigation of opioid withdrawal symptoms, a therapeutic effect largely attributed to its modulation of noradrenergic hyperactivity originating in the LC. This document details the receptor binding profile of lofexidine, its quantitative effects on norepinephrine (B1679862) release and neuronal firing rates, and the intricate signaling pathways it modulates. Furthermore, it provides detailed experimental protocols for key assays used to characterize the neuropharmacological properties of lofexidine, intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction
The locus coeruleus, a nucleus in the pons of the brainstem, is the principal site for synthesizing norepinephrine in the brain. Its widespread projections to various cortical and subcortical regions play a crucial role in regulating arousal, attention, stress responses, and autonomic function. During opioid withdrawal, the LC becomes hyperactive, leading to a surge in norepinephrine release and the manifestation of debilitating withdrawal symptoms such as anxiety, agitation, and autonomic instability.
Lofexidine, a structural analog of clonidine, is an alpha-2 adrenergic receptor agonist that effectively mitigates these symptoms.[1][2] By acting on presynaptic alpha-2 autoreceptors on LC neurons, lofexidine inhibits the release of norepinephrine, thereby dampening the excessive sympathetic outflow characteristic of opioid withdrawal.[3][4] This guide will delve into the specific neurobiological underpinnings of lofexidine's action on the locus coeruleus.
Quantitative Data
The following tables summarize the key quantitative data regarding lofexidine's interaction with relevant receptors and its impact on noradrenergic neurotransmission.
Table 1: Receptor Binding Affinity and Functional Activity of Lofexidine
| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (pEC50) |
| Alpha-1A Adrenoceptor | 6.8 | 6.5 |
| Alpha-2A Adrenoceptor | 8.7 | 8.5 |
| Alpha-2B Adrenoceptor | 7.9 | 7.7 |
| Alpha-2C Adrenoceptor | 8.3 | 8.1 |
| 5-HT1A Receptor | 6.5 | 6.3 |
| 5-HT1B Receptor | 6.1 | 5.9 |
| Dopamine D2S Receptor | 6.4 | 6.2 |
Data compiled from Raffa, R., et al. (2019).[5]
Table 2: Effects of Alpha-2 Adrenergic Agonists on Norepinephrine (NE) Release and Neuronal Firing in the Locus Coeruleus (LC)
| Parameter | Effect of Alpha-2 Agonist | Method | Animal Model |
| Extracellular NE Levels in LC | Significant decrease | In Vivo Microdialysis | Rat |
| Spontaneous Firing Rate of LC Neurons | Significant decrease | Single-Unit Electrophysiology | Rat |
Qualitative effects are based on studies with clonidine, a structurally and functionally similar alpha-2 adrenergic agonist.
Signaling Pathways
Lofexidine's primary mechanism of action involves the activation of presynaptic alpha-2 adrenergic autoreceptors on locus coeruleus neurons. This initiates a downstream signaling cascade that ultimately leads to the inhibition of norepinephrine release.
References
- 1. In vivo patch-clamp recording from locus coeruleus neurones in the rat brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine [scirp.org]
Lofexidine Hydrochloride: A Deep Dive into its Modulation of Norepinephrine Release and Sympathetic Tone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lofexidine (B1675026) hydrochloride, a centrally acting alpha-2 adrenergic agonist, has garnered significant attention for its efficacy in mitigating the symptoms of opioid withdrawal. This technical guide provides an in-depth exploration of the core mechanism of action of lofexidine, focusing on its interaction with adrenergic receptors to reduce norepinephrine (B1679862) release and consequently decrease sympathetic tone. This document synthesizes quantitative data on receptor binding and functional activity, details established experimental protocols for its evaluation, and visualizes its signaling pathways and physiological effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.
Mechanism of Action: Attenuating the Noradrenergic Storm
Lofexidine's primary therapeutic effect stems from its function as an agonist at alpha-2 adrenergic receptors, which are key regulators of the sympathetic nervous system.[1][2][3] During states of heightened sympathetic activity, such as opioid withdrawal, there is a surge in the release of the neurotransmitter norepinephrine from presynaptic neurons in the locus coeruleus and other areas of the central and peripheral nervous systems.[2][4]
Lofexidine binds to and activates presynaptic alpha-2 autoreceptors on these noradrenergic neurons.[2][4] This activation mimics the endogenous feedback mechanism of norepinephrine, triggering a cascade of intracellular events that ultimately inhibits further release of norepinephrine into the synaptic cleft.[4] By reducing this noradrenergic hyperactivity, lofexidine effectively dampens the overstimulation of the sympathetic nervous system, thereby alleviating the characteristic symptoms of opioid withdrawal, including tachycardia, hypertension, sweating, and anxiety.[5]
Receptor Binding Profile and Functional Activity
Lofexidine exhibits a distinct binding profile for various adrenergic and other neurotransmitter receptors. Its high affinity and agonist activity at the alpha-2A adrenergic receptor subtype are considered central to its therapeutic efficacy.[6] The following tables summarize the quantitative data on lofexidine's binding affinity (Ki) and functional potency (pEC50) at various receptors.
Table 1: Lofexidine Hydrochloride Receptor Binding Affinity (Ki)
| Receptor Subtype | Ki (nM) | Source |
| Alpha-2A Adrenergic Receptor | 7.42 | [7] |
| 5-HT1A Receptor | 45 | [1] |
Table 2: this compound Functional Activity (pEC50)
| Receptor Subtype | pEC50 | Agonist Activity | Source |
| Alpha-1A Adrenergic Receptor | ≥ 5 | Significant | [4] |
| Alpha-2A Adrenergic Receptor | ≥ 5 | Significant | [4] |
| Alpha-2B Adrenergic Receptor | ≥ 5 | Significant | [4] |
| Alpha-2C Adrenergic Receptor | ≥ 5 | Significant | [4] |
| Dopamine D2S Receptor | ≥ 5 | Significant | [4] |
| Serotonin 5-HT1A Receptor | ≥ 5 | Significant | [4] |
| Serotonin 5-HT1B Receptor | ≥ 5 | Significant | [4] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A value ≥ 5 indicates significant agonist activity.
Signaling Pathways of Lofexidine Action
Upon binding to the alpha-2 adrenergic receptor, lofexidine initiates a G-protein-mediated signaling cascade. The alpha-2 adrenergic receptor is primarily coupled to inhibitory G-proteins (Gi/o).
Caption: Lofexidine's signaling cascade via the alpha-2 adrenergic receptor.
Activation of the Gi/o protein leads to the dissociation of its α and βγ subunits. The α subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the function of various downstream targets, including voltage-gated calcium channels. Inhibition of these channels reduces calcium influx, a critical step for the fusion of norepinephrine-containing vesicles with the presynaptic membrane, thus inhibiting norepinephrine release.
Furthermore, the βγ subunits of the G-protein can activate other signaling pathways, including phospholipase C (PLC), leading to the generation of arachidonic acid and subsequent activation of PKA, which can influence gene expression through the phosphorylation of CREB.[8] Some evidence also suggests that under certain conditions, alpha-2 adrenergic receptors can couple to stimulatory G-proteins (Gs), adding another layer of complexity to their signaling.[9]
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical and clinical evaluation of this compound.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of lofexidine at specific receptor subtypes.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with plasmids encoding the human alpha-2A, alpha-2B, or alpha-2C adrenergic receptor subtypes.[4]
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Radioligand Binding Assay (for Affinity - Ki):
-
Cell membranes are incubated with a specific radiolabeled antagonist (e.g., [3H]rauwolscine for alpha-2 receptors) and varying concentrations of lofexidine.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.
-
After incubation, the membranes are washed, and the bound radioactivity is quantified using liquid scintillation counting.
-
The Ki value is calculated using the Cheng-Prusoff equation.
-
-
Functional Assay (for Potency - pEC50):
-
A common method is the [35S]GTPγS binding assay, which measures the activation of G-proteins.
-
Cell membranes are incubated with varying concentrations of lofexidine in the presence of [35S]GTPγS.
-
Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The amount of bound [35S]GTPγS is measured and used to generate a dose-response curve, from which the pEC50 value is determined.[4]
-
In Vivo Microdialysis for Norepinephrine Release
Objective: To quantify the effect of lofexidine on extracellular norepinephrine levels in specific brain regions of living animals.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.[10][11]
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest, such as the locus coeruleus or prefrontal cortex.
-
Microdialysis Procedure:
-
Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Dialysate samples are collected at regular intervals before and after the administration of lofexidine (systemically or locally via reverse dialysis).
-
-
Neurochemical Analysis:
Animal Models of Opioid Withdrawal
Objective: To evaluate the efficacy of lofexidine in reducing the behavioral and physiological signs of opioid withdrawal in animals.
Methodology:
-
Animal Model: Rodents, typically rats or mice, are made dependent on an opioid (e.g., morphine) through repeated injections or implantation of a slow-release pellet.[14][15]
-
Induction of Withdrawal: Withdrawal is induced either spontaneously by discontinuing the opioid or precipitated by administering an opioid antagonist such as naloxone.
-
Behavioral Assessment: A range of withdrawal signs are observed and scored, including jumping, wet-dog shakes, teeth chattering, ptosis, and diarrhea.
-
Lofexidine Administration: Lofexidine is administered prior to the induction of withdrawal, and its effect on the severity of withdrawal signs is compared to a vehicle control group.
Caption: Workflow for a preclinical animal model of opioid withdrawal.
Clinical Trials in Opioid Detoxification
Objective: To assess the safety and efficacy of lofexidine in reducing the symptoms of opioid withdrawal in humans.
Methodology:
-
Study Design: Typically, a randomized, double-blind, placebo-controlled, multi-center design is employed.[16][17][18]
-
Patient Population: Adult patients meeting the criteria for opioid dependence who are seeking to discontinue opioid use.
-
Treatment Regimen:
-
Efficacy Assessment:
-
The primary efficacy endpoint is often the change in a validated opioid withdrawal scale score, such as the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop) or the Clinical Opiate Withdrawal Scale (COWS).[17]
-
-
Safety Assessment:
-
Adverse events are monitored throughout the study, with a particular focus on cardiovascular effects such as hypotension and bradycardia.
-
Vital signs and electrocardiograms (ECGs) are regularly recorded.
-
Impact on Sympathetic Tone: A Physiological Perspective
The reduction in norepinephrine release orchestrated by lofexidine has profound effects on the overall sympathetic tone of the body. The sympathetic nervous system is responsible for the "fight-or-flight" response, and its overactivation during opioid withdrawal leads to a constellation of distressing physical symptoms.
By decreasing central sympathetic outflow, lofexidine leads to:
-
Cardiovascular Stabilization: A reduction in heart rate and blood pressure, counteracting the tachycardia and hypertension common in withdrawal.[19]
-
Thermoregulation: Attenuation of symptoms like sweating and chills.
-
Gastrointestinal Effects: A decrease in withdrawal-associated gastrointestinal distress.
-
Anxiolysis: A reduction in anxiety and agitation, which are prominent psychological components of withdrawal.
Caption: The physiological cascade of lofexidine's effect on sympathetic tone.
Conclusion
This compound's mechanism of action is a well-defined example of targeted neuropharmacology. By acting as a potent agonist at presynaptic alpha-2 adrenergic receptors, it effectively curtails the surge of norepinephrine that characterizes opioid withdrawal. This reduction in noradrenergic transmission leads to a significant dampening of sympathetic tone, providing relief from the debilitating physical and psychological symptoms of withdrawal. The quantitative data on its receptor interactions, coupled with the established methodologies for its evaluation, provide a solid foundation for its clinical use and for future research into novel adrenergic modulators. This technical guide serves as a comprehensive resource for understanding the fundamental principles underlying the therapeutic utility of lofexidine.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. lofexidine [drugcentral.org]
- 4. Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine [scirp.org]
- 5. Alpha 2-adrenoceptor stimulation and cellular cAMP levels in microdissected rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alpha2-adrenergic receptors activate cyclic AMP-response element-binding protein through arachidonic acid metabolism and protein kinase A in a subtype-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous coupling of alpha 2-adrenergic receptors to two G-proteins with opposing effects. Subtype-selective coupling of alpha 2C10, alpha 2C4, and alpha 2C2 adrenergic receptors to Gi and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Determination of norepinephrine in microdialysis samples by microbore column liquid chromatography with fluorescence detection following derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, Lofexidine, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clonidine in opiate withdrawal: review and appraisal of clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lofexidine Hydrochloride in Opioid Withdrawal Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Lofexidine (B1675026) Hydrochloride dosage protocols utilized in clinical trials for the management of opioid withdrawal symptoms. The information is compiled from various studies to assist in the design and implementation of future research.
Introduction
Lofexidine hydrochloride is a centrally acting alpha-2 adrenergic agonist approved for the mitigation of opioid withdrawal symptoms to facilitate abrupt opioid discontinuation in adults[1][2]. It functions by suppressing the noradrenergic hyperactivity that occurs during withdrawal[3][4]. Clinical trials have demonstrated its efficacy and safety in reducing the severity of withdrawal symptoms compared to placebo[5][6][7]. Unlike opioid agonists, lofexidine is not an opioid and is not considered a long-term treatment for opioid use disorder[8].
Mechanism of Action
Opioid withdrawal is characterized by a rebound increase in noradrenaline release in the locus coeruleus, leading to symptoms like anxiety, gastrointestinal distress, and tension[9]. Lofexidine, as a selective alpha-2A noradrenergic receptor agonist, binds to these receptors, which reduces the release of norepinephrine[3][4]. This action counteracts the sympathetic hyperactivity and alleviates many of the acute symptoms of opioid withdrawal[3][9].
Dosage Protocols in Clinical Trials
The dosage of lofexidine required to control withdrawal symptoms can vary for each patient, depending on the amount, frequency, and duration of opioid use[5]. Clinical trials have investigated various fixed and flexible dosing regimens.
| Study/Trial Identifier | Dosage Regimen | Frequency | Treatment Duration | Key Findings & Citations |
| Phase 3 Trial (NCT00032942)[5] | 3.2 mg/day (as lofexidine HCl) | QID (0.8 mg per dose) | 4 days | Significantly lower withdrawal scores (MHOWS) compared to placebo. Well-tolerated.[5] |
| Study 1 (NCT01863186)[6][7] | 2.88 mg/day or 2.16 mg/day | QID (0.72 mg or 0.54 mg per dose) | 7 days | Both doses significantly reduced SOWS-Gossop scores versus placebo and increased study completion rates.[6][7] |
| Study 2[7] | 2.88 mg/day | QID (0.72 mg per dose) | 5 days (followed by 2 days placebo) | Confirmed reduction in OWS severity and increased retention compared to placebo.[7] |
| Gorodetzky et al., 2017[10] | 3.2 mg/day (as lofexidine HCl) | QID (0.8 mg per dose) | 5 days | Significantly lower SOWS-Gossop scores and longer time-to-dropout versus placebo.[10] |
Note: Lofexidine HCl 0.2 mg is equivalent to lofexidine 0.18 mg base.
| Protocol Phase | Dosage and Administration | Typical Duration | Notes & Citations |
| Initiation/Titration | Starting dose: 0.54 mg (three 0.18 mg tablets). Administered four times daily (QID) with 5-6 hours between doses[8][11]. In some UK protocols, initiation is at 0.2 mg twice daily, increasing by 0.2-0.4 mg daily[5]. Another protocol initiated at 0.2 mg QID and titrated in daily increments of 0.2 mg QID to a total of 0.8 mg QID (3.2 mg/day)[12]. | First 5-7 days (peak withdrawal)[4][8] | Dose adjustments are based on tolerability and withdrawal symptoms[10]. |
| Maximum Dosage | Should not exceed 0.72 mg (4 tablets) per single dose or 2.88 mg (16 tablets) per day[8][10]. | Up to 14 days[4][8] | Higher doses have been associated with more frequent transient orthostatic systolic blood pressure changes[5]. |
| Discontinuation/Taper | Gradual dose reduction over 2-4 days. A common method is to decrease by one tablet per dose every 1-2 days[8][11]. | 2-4 days | Abrupt discontinuation can cause rebound hypertension and other withdrawal-like symptoms (diarrhea, chills, hyperhidrosis)[3][8]. |
Experimental Protocols in Clinical Trials
The design of clinical trials for lofexidine in opioid withdrawal typically involves several key phases and standardized assessment methodologies.
A common design is a multi-site, randomized, double-blind, placebo-controlled trial[5][7]. The study is often structured into distinct phases:
-
Screening Phase (Up to 7 days): Eligibility of participants is determined based on inclusion and exclusion criteria[6].
-
Opioid Agonist Stabilization Phase (e.g., Days 1-3): In some inpatient studies, participants are stabilized on a short-acting opioid like morphine to ensure a standardized level of physical dependence before withdrawal is induced[5].
-
Detoxification/Treatment Phase (e.g., Days 4-8): The opioid agonist is discontinued, and participants are randomized to receive either lofexidine or a matching placebo[5]. This is the primary period for efficacy assessments.
-
Post-Detoxification/Follow-up Phase (e.g., Days 9-11): Study medication is tapered or replaced with placebo to monitor for any adverse effects of discontinuation and to assess short-term outcomes[5].
Inclusion Criteria:
-
Diagnosis of opioid dependence (e.g., using DSM criteria)[7].
-
Age typically between 18 and 65 years.
-
For inpatient studies, willingness to reside at the study site for the duration of the trial.
Exclusion Criteria:
-
Use of long-acting opioids like methadone or buprenorphine within the past two weeks[7].
-
Unstable or serious medical or psychiatric conditions[7].
-
Pregnancy or lactation[7].
-
Abnormal cardiovascular exam, including prolonged QT interval, significant hypertension, or hypotension[7].
-
Concurrent use of certain medications like antihypertensives or antiarrhythmics[7].
The severity of opioid withdrawal is measured using validated scales administered by clinicians or reported by patients.
Commonly Used Scales:
-
Clinical Opiate Withdrawal Scale (COWS): An 11-item, clinician-administered scale that rates signs and symptoms of withdrawal. Scores are categorized as mild (5-12), moderate (13-24), moderately severe (25-36), and severe (>36)[13][14].
-
Short Opiate Withdrawal Scale-Gossop (SOWS-Gossop): A 10-item, patient-reported scale where each item is rated from 0 (none) to 3 (severe)[6][15]. It is a primary efficacy measure in many lofexidine trials[10].
-
Modified Himmelsbach Opiate Withdrawal Scale (MHOWS): A scale used to assess objective signs of opiate withdrawal[5].
Assessments are typically performed daily, often at a specific time post-dose to ensure consistency[6]. A baseline score on a scale like the Objective Opiate Withdrawal Scale (OOWS) may be required to confirm that participants are entering withdrawal before randomization[7].
Safety and Tolerability
The most common adverse reactions associated with lofexidine are dose-related and include hypotension, orthostatic hypotension, bradycardia, dizziness, somnolence, sedation, and dry mouth[8][16]. Due to the risk of hypotension and bradycardia, lofexidine should be used with caution in patients with severe coronary insufficiency, recent myocardial infarction, cerebrovascular disease, or chronic renal failure[16]. Gradual dose reduction is necessary to avoid a withdrawal syndrome characterized by a sudden increase in blood pressure[3][8].
Conclusion
This compound has been shown in numerous clinical trials to be an effective and well-tolerated non-opioid treatment for mitigating the symptoms of opioid withdrawal. The most common and effective dosage regimen in recent pivotal trials is 2.88 mg/day, administered in four divided doses. Protocols typically involve a treatment period of 5 to 7 days to cover the peak of withdrawal symptoms, followed by a 2 to 4-day taper. Future research may explore the use of lofexidine in different settings, such as outpatient detoxification, and in combination with other therapies to improve long-term outcomes for individuals with opioid use disorder.
References
- 1. Lofexidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The Role of Lofexidine in Management of Opioid Withdrawal | springermedizin.de [springermedizin.de]
- 5. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, Lofexidine, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Website Unavailable (503) [aafp.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 11. droracle.ai [droracle.ai]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. bicyclehealth.com [bicyclehealth.com]
- 15. The past, present and future of opioid withdrawal assessment: a scoping review of scales and technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lucemyra.com [lucemyra.com]
Application Notes and Protocols for the Quantification of Lofexidine Hydrochloride in Plasma
These application notes provide detailed methodologies for the quantitative analysis of Lofexidine (B1675026) Hydrochloride in plasma, intended for researchers, scientists, and professionals in drug development. The protocols herein describe various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to Lofexidine Quantification
Lofexidine is an alpha-2 adrenergic receptor agonist used for the alleviation of opioid withdrawal symptoms. Accurate quantification of lofexidine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the available instrumentation.
Analytical Methods for Lofexidine Quantification
Several analytical techniques can be employed for the quantification of lofexidine in plasma. The choice of method is dictated by factors such as the desired limit of quantification, sample throughput, and matrix complexity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for lofexidine quantification due to its high sensitivity and selectivity.[1][2] This method involves the separation of lofexidine from plasma components by liquid chromatography followed by detection using a tandem mass spectrometer. Detection is typically achieved using electrospray ionization in the positive ion mode with multiple reaction monitoring (MRM).[1]
Table 1: Summary of Quantitative Data for LC-MS/MS Methods
| Parameter | Reported Value | Reference |
| Linearity Range | 10 - 2000 pg/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | [3] |
| Accuracy | Within ±15% of nominal concentration | [4] |
| Precision | Intra- and Inter-day RSD < 15% | [4] |
| Recovery | > 80% | [5] |
| Internal Standard (IS) | Tetradeuterated lofexidine (d4-lofexidine) | [1] |
| MRM Transition (Lofexidine) | m/z 259 → 98 | [1] |
| MRM Transition (IS) | m/z 263 → 102 | [1] |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS, although with lower sensitivity. This method is suitable for studies where higher concentrations of lofexidine are expected. The separation is typically achieved on a reverse-phase column with UV detection at a wavelength where lofexidine exhibits maximum absorbance.
Table 2: Summary of Quantitative Data for HPLC-UV Methods
| Parameter | Typical Value | Reference |
| Linearity Range | 100 - 2000 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 91.9 ng/mL | [6] |
| Accuracy | Within ±15% of nominal concentration | [7] |
| Precision | Intra- and Inter-day RSD < 15% | [7] |
| Recovery | > 85% | [8] |
| Internal Standard (IS) | Tizanidine | [6] |
| Detection Wavelength | 210 nm | [6] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be utilized for lofexidine analysis, often requiring derivatization to improve the volatility and thermal stability of the analyte. While less common than LC-MS/MS, GC-MS can provide high specificity. Sample preparation is critical to remove non-volatile matrix components.[9]
Table 3: Summary of Quantitative Data for GC-MS Methods
| Parameter | Typical Value | Reference |
| Linearity Range | Analyte dependent, often in ng/mL range | [9] |
| Lower Limit of Quantification (LLOQ) | Analyte dependent, typically low ng/mL | [9] |
| Accuracy | Within ±15% of nominal concentration | [9] |
| Precision | Intra- and Inter-day RSD < 15% | [9] |
| Recovery | > 80% | [9] |
| Internal Standard (IS) | A suitable structural analog | [9] |
| Derivatization Agent | Pentafluorobenzyl bromide (example) | [8] |
Experimental Protocols
Detailed protocols for sample preparation and analysis are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.
Plasma Sample Preparation
Proper sample preparation is essential to remove interfering substances from the plasma matrix and to concentrate the analyte of interest.[10]
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma samples.[3]
Protocol:
-
Thaw frozen plasma samples at room temperature.[11]
-
Vortex the plasma sample to ensure homogeneity.[11]
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution.
-
Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate the proteins.[5] The recommended ratio of precipitating solvent to plasma is typically 3:1 (v/v).[12]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11][13]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for other analytical techniques.[11]
LLE is a sample clean-up technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Protocol:
-
To 200 µL of plasma in a glass tube, add 50 µL of the internal standard solution.
-
Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to adjust the pH and facilitate the extraction of lofexidine.
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex the mixture for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the chromatographic system.
SPE provides a more thorough sample clean-up compared to PPT and LLE by utilizing a solid sorbent to retain the analyte while interferences are washed away.[10]
Protocol:
-
Condition a C8 or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.[4][10]
-
Dilute 200 µL of plasma with 200 µL of water.[10]
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[10]
-
Elute the lofexidine and internal standard with 1 mL of methanol.[10]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Chromatographic and Mass Spectrometric Conditions
-
Chromatographic Column: Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[14]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.[15] A typical mobile phase could be water:acetonitrile (75:25 v/v).[14]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 125 mm x 4.6 mm, 3 µm particle size).[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% diethylamine, pH adjusted to 8) and an organic modifier like acetonitrile (e.g., 70:30, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 - 50 µL.
-
Detection Wavelength: 210 nm.[6]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the quantification of Lofexidine Hydrochloride in plasma and a conceptual representation of its mechanism of action.
Caption: Experimental workflow for Lofexidine quantification in plasma.
Caption: Simplified signaling pathway of Lofexidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. a protein precipitation extraction method [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 14. researchgate.net [researchgate.net]
- 15. Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Lofexidine Hydrochloride and its Metabolites in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lofexidine (B1675026) Hydrochloride, marketed under brand names like Lucemyra, is an alpha-2 adrenergic receptor agonist.[1][2] It is primarily used to alleviate the symptoms of opioid withdrawal.[1][3] By acting on the central nervous system, lofexidine reduces the release of norepinephrine, which is hyperactive during opioid withdrawal, thus mitigating symptoms like chills, sweating, and muscle pain.[2][3] Accurate and sensitive bioanalytical methods are crucial for determining the pharmacokinetic profile and metabolic fate of lofexidine in drug development and clinical settings. This application note provides a detailed protocol for the quantitative analysis of lofexidine and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolism of Lofexidine
Lofexidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP1A2 and CYP2C19.[4][5] The metabolic pathway involves the hydroxylation and subsequent opening of the imidazoline (B1206853) ring to form N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. This metabolite is further deamidated to form 2-(2,6-dichlorophenoxy) propionic acid and 2,6-dichlorophenol.[4][5] These three metabolites are considered inactive.[4][5] The elimination of lofexidine and its metabolites is primarily through the renal system.[4][5]
Experimental Protocols
This section details the methodology for sample preparation, LC-MS/MS analysis, and quantification of lofexidine and its metabolites.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting lofexidine and its metabolites from plasma or serum samples.[6][7]
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound and metabolite analytical standards
-
Internal Standard (IS) (e.g., tetradeuterated lofexidine)[8]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of lofexidine and its metabolites into the biological matrix.
-
Sample Aliquoting: Pipette 100 µL of the sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to each tube (except for the blank matrix).
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
LC-MS/MS System and Conditions
The following are typical LC-MS/MS parameters for the analysis of lofexidine and its metabolites. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.7 mL/min[6] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 40°C |
| Gradient Program | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 90 | 10 |
| 10.0 | 90 | 10 |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
| MRM Transitions | See Table 3 |
Data Presentation
Table 3: MRM Transitions and Compound Information
| Compound | Formula | Precursor Ion (m/z) | Product Ion (m/z) |
| Lofexidine | C₁₁H₁₂Cl₂N₂O | 259.0 | 98.0 |
| Lofexidine-d4 (IS) | C₁₁H₈D₄Cl₂N₂O | 263.0 | 102.0 |
| N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | C₁₁H₁₄Cl₂N₂O₂ | 293.0 | 179.0 |
| 2-(2,6-dichlorophenoxy) propionic acid | C₉H₈Cl₂O₃ | 247.0 | 161.0 |
| 2,6-dichlorophenol | C₆H₄Cl₂O | 163.0 | 99.0 |
Note: Product ions are predicted based on common fragmentation patterns and should be optimized empirically.
Method Validation Summary
A typical quantitative LC-MS/MS method for lofexidine should be validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines.
Table 4: Typical Method Performance Characteristics
| Parameter | Typical Range/Value |
| Linearity (r²) | > 0.99 |
| LLOQ | 0.1 - 1 ng/mL in plasma |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | < 15% ( < 20% at LLOQ) |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Minimal and compensated by the internal standard |
A linear relationship for lofexidine has been demonstrated in rat serum over a concentration range of 10 to 5000 ng/ml.[6]
Workflow Visualization
This application note provides a comprehensive and detailed protocol for the successful quantitative analysis of lofexidine and its primary metabolites in biological matrices using LC-MS/MS. The described method, incorporating a simple protein precipitation sample preparation and a robust LC-MS/MS analysis, is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring sensitive and accurate measurement of these compounds. The provided parameters serve as a strong foundation for method development and can be adapted to specific laboratory instrumentation and requirements.
References
- 1. Lofexidine - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Lofexidine | C11H12Cl2N2O | CID 30668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthesis and Purification of Crystalline Lofexidine Hydrochloride: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and purification of crystalline lofexidine (B1675026) hydrochloride, a centrally acting alpha-2 adrenergic agonist used for the management of opioid withdrawal symptoms. The protocols described herein are based on modern, efficient, and scalable methodologies reported in scientific literature and patent documents.
Introduction
Lofexidine, chemically known as 2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole, is a critical therapeutic agent. The hydrochloride salt is the preferred form for pharmaceutical formulations due to its stability and solubility.[1][2] This note outlines a robust process for its synthesis and subsequent purification to yield a crystalline product of high purity, suitable for pharmaceutical development.
Synthesis of Lofexidine
The synthesis of lofexidine typically involves a two-step process: the O-alkylation of 2,6-dichlorophenol (B41786) to form an intermediate, ethyl 2-(2,6-dichlorophenoxy)propionate, followed by a one-pot amidation and cyclization with ethylenediamine (B42938) to form the lofexidine base.[3][4]
Synthesis Pathway
The overall synthetic scheme is presented below.
References
Application Notes and Protocols for the Combined Use of Lofexidine Hydrochloride and Naltrexone in Opiate Withdrawal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, mechanisms of action, and clinical application of lofexidine (B1675026) hydrochloride in combination with naltrexone (B1662487) for the management of opiate withdrawal and induction onto naltrexone maintenance therapy. Detailed protocols derived from published clinical studies are provided to guide preclinical and clinical research.
Introduction
Opioid withdrawal syndrome is a significant barrier to initiating and maintaining abstinence from opioids. Lofexidine hydrochloride, a centrally acting alpha-2 adrenergic agonist, is approved for the mitigation of opioid withdrawal symptoms.[1] Naltrexone, an opioid antagonist, is an effective treatment for preventing relapse in individuals with opioid use disorder (OUD). However, initiating naltrexone requires a period of opioid abstinence to avoid precipitated withdrawal.[2] The combination of lofexidine and naltrexone offers a promising strategy to manage acute withdrawal symptoms with lofexidine, thereby facilitating a smoother transition to naltrexone maintenance therapy. This approach aims to improve treatment retention and reduce the risk of relapse during the vulnerable period of early abstinence.
Mechanisms of Action
This compound
Lofexidine is a structural analog of clonidine (B47849) and acts as a selective agonist at α2A-adrenergic receptors in the central nervous system. During opioid withdrawal, the locus coeruleus, a nucleus in the pons rich in noradrenergic neurons, becomes hyperactive, leading to a surge in norepinephrine (B1679862) release. This noradrenergic hyperactivity is responsible for many of the classic signs and symptoms of opioid withdrawal, such as anxiety, agitation, sweating, and tachycardia.[3]
Lofexidine, by stimulating presynaptic α2A-adrenergic autoreceptors, inhibits the release of norepinephrine from the locus coeruleus.[3] This reduction in sympathetic outflow alleviates the severity of withdrawal symptoms. Unlike opioids, lofexidine does not interact with opioid receptors and therefore does not produce euphoria or reinforcing effects.[4]
References
Protocol for Assessing Lofexidine Hydrochloride Efficacy Using the SOWS-Gossop Scale
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lofexidine (B1675026) hydrochloride, a centrally acting alpha-2 adrenergic agonist, is a non-opioid medication approved for the mitigation of opioid withdrawal symptoms, thereby facilitating the abrupt discontinuation of opioids in adults.[1][2] A key aspect of evaluating the efficacy of lofexidine in clinical trials is the accurate and consistent assessment of opioid withdrawal symptoms. The Short Opiate Withdrawal Scale-Gossop (SOWS-Gossop) is a widely utilized, validated, and sensitive patient-reported outcome (PRO) measure for this purpose.[3][4][5] This document provides a detailed protocol for utilizing the SOWS-Gossop scale in clinical studies assessing the efficacy of lofexidine hydrochloride.
Mechanism of Action of Lofexidine
Opioid withdrawal syndrome is largely driven by the hyperactivity of the sympathetic nervous system due to a surge in norepinephrine (B1679862) release upon cessation of opioid use.[6][7] Lofexidine, as an alpha-2 adrenergic agonist, works by binding to and activating presynaptic alpha-2a adrenergic receptors in the brain.[6][8] This activation inhibits the release of norepinephrine, thereby reducing the sympathetic outflow that causes many of the characteristic symptoms of opioid withdrawal, such as tachycardia, hypertension, sweating, and anxiety.[2][6]
Data Presentation
The following tables summarize quantitative data from key clinical trials that have used the SOWS-Gossop scale to evaluate the efficacy of this compound versus placebo.
Table 1: Summary of Mean SOWS-Gossop Scores in a Phase III Clinical Trial
| Treatment Group | N | Mean SOWS-Gossop Score on Day 3 (± SD) | p-value vs. Placebo |
| Lofexidine HCl (3.2 mg/day) | - | 6.32 (± 4.71) | 0.0212 |
| Placebo | - | 8.67 (± 5.54) | - |
Data from a randomized, double-blind, placebo-controlled study in 264 patients dependent on short-acting opioids.[9][10]
Table 2: Overview of SOWS-Gossop Scores in a Large-Scale Clinical Trial
| Treatment Group | N | Mean SOWS-Gossop Scores (Days 1-7) | p-value vs. Placebo | Study Completion Rate |
| Lofexidine HCl (2.88 mg/day) | 222 | 6.1 (SE: 0.35) | < 0.001 | 39.6% |
| Lofexidine HCl (2.16 mg/day) | 230 | 6.5 (SE: 0.34) | < 0.001 | 41.5% |
| Placebo | 151 | 8.8 (SE: 0.47) | - | 27.8% |
Data from a multicenter, double-blind, placebo-controlled study in 603 participants dependent on short-acting opioids.[7][11][12]
Experimental Protocols
This section outlines a detailed methodology for assessing the efficacy of this compound using the SOWS-Gossop scale in a clinical trial setting.
1. Study Design
A randomized, double-blind, placebo-controlled, parallel-group design is recommended.
-
Screening Phase: Potential participants are screened against inclusion and exclusion criteria. This includes confirming opioid dependence on short-acting opioids.
-
Stabilization Phase (Optional): In some studies, participants are stabilized on a standard dose of an opioid (e.g., morphine) for a few days prior to randomization to ensure a consistent baseline of opioid dependence.
-
Treatment Phase: Eligible participants are randomized to receive either this compound (at a specified dose, e.g., 3.2 mg/day in divided doses) or a matching placebo for a fixed duration (e.g., 5 to 7 days).[9][10][13]
-
Tapering and Follow-up Phase: Following the treatment phase, the study medication may be tapered, and participants are monitored for a follow-up period.
2. Participant Population
-
Inclusion Criteria: Adults (≥18 years) with a diagnosis of opioid dependence on short-acting opioids who are seeking treatment for opioid withdrawal.
-
Exclusion Criteria: Individuals with medical or psychological conditions that could interfere with the study, and those using certain concomitant medications that could affect the study outcomes.[13]
3. SOWS-Gossop Scale Administration
The SOWS-Gossop is a 10-item, patient-rated scale that assesses the severity of common opioid withdrawal symptoms.[3][4]
-
Items: The scale includes items such as feeling sick, stomach cramps, muscle spasms/twitching, feelings of coldness, heart pounding, muscular tension, aches and pains, yawning, runny eyes, and insomnia/difficulty sleeping.
-
Scoring: Each item is rated on a 4-point Likert scale: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe. The total score ranges from 0 to 30, with higher scores indicating greater withdrawal severity.[4][14]
-
Administration Schedule: The SOWS-Gossop should be administered at baseline (prior to the first dose of study medication) and then daily throughout the treatment phase.[15] In some protocols, it is administered at a specific time each day (e.g., 3.5 hours after the morning dose) to ensure consistency.[9][15]
-
Primary Efficacy Endpoint: A common primary endpoint is the mean SOWS-Gossop score on Day 3 of treatment, as this is often near the peak of withdrawal symptoms.[9][10][15] Another primary endpoint can be the time to dropout from the study.[9][15]
4. Data Analysis
-
The primary analysis typically involves comparing the mean SOWS-Gossop scores between the lofexidine and placebo groups using appropriate statistical tests (e.g., ANCOVA with baseline score as a covariate).
-
Longitudinal analysis of SOWS-Gossop scores over the entire treatment period can also be performed to assess the overall treatment effect.
-
A clinically meaningful improvement on the SOWS-Gossop total score is considered to be a change of approximately 2-4 points.[3][4]
Mandatory Visualization
Signaling Pathway of Opioid Withdrawal and Lofexidine Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medcentral.com [medcentral.com]
- 3. Psychometric evaluation of the 10-item Short Opiate Withdrawal Scale-Gossop (SOWS-Gossop) in patients undergoing opioid detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The development of a Short Opiate Withdrawal Scale (SOWS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The Role of Lofexidine in Management of Opioid Withdrawal | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. A phase III, randomized, multi-center, double blind, placebo controlled study of safety and efficacy of lofexidine for relief of symptoms in individuals undergoing inpatient opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. copnt13.cop.ufl.edu [copnt13.cop.ufl.edu]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Evaluating Adverse Effects of Lofexidine Hydrochloride in Clinical Studies
Introduction
Lofexidine hydrochloride is a centrally acting alpha-2 adrenergic agonist approved for the mitigation of opioid withdrawal symptoms.[1] As an agonist at the alpha-2A noradrenergic receptors, it reduces the release of norepinephrine, thereby suppressing the noradrenergic hyperactivity that underlies many withdrawal symptoms.[2] While effective, a thorough evaluation of its adverse effects is critical for ensuring patient safety in clinical studies. The most commonly reported adverse effects are related to its mechanism of action and include cardiovascular and central nervous system effects.[3] These application notes provide detailed methods and protocols for the comprehensive evaluation of adverse effects associated with this compound in a clinical research setting.
Mechanism of Action and Relation to Adverse Effects
Lofexidine reduces the sympathetic outflow from the central nervous system by inhibiting the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[4] This sympatholytic effect, while beneficial for treating opioid withdrawal, is also directly responsible for its primary adverse effects, namely hypotension, bradycardia, and sedation.[1][3]
References
- 1. Clinical Efficacy and Safety Profile of this compound in Treating Opioid Withdrawal Symptoms: A Review of Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Efficacy and Safety Profile of this compound in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the industrial synthesis of Lofexidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of Lofexidine (B1675026) Hydrochloride.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of Lofexidine Hydrochloride, offering potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Catalyst: The choice and quality of the Lewis acid catalyst are critical. Older methods using reagents like trimethylaluminum (B3029685) were often associated with lower yields and safety concerns. Modern syntheses favoring titanium alkoxides (e.g., titanium isopropoxide) or aluminum alkoxides (e.g., aluminum isopropoxide) have shown improved yields.[1]
-
Recommendation: Ensure you are using a high-quality titanium or aluminum alkoxide catalyst. If yields are still low, consider optimizing the catalyst loading.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Moisture Contamination: The reagents and solvent must be anhydrous, as moisture can deactivate the Lewis acid catalyst.
-
Recommendation: Use freshly dried solvents and ensure all glassware is thoroughly dried before use. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Temperature: The reaction temperature profile is crucial. The initial addition of reagents may be performed at a lower temperature, followed by heating to reflux to drive the reaction to completion.[3]
-
Recommendation: Carefully follow the recommended temperature profile for the specific protocol you are using. Ensure your heating and cooling systems are accurately calibrated.
-
Q2: I am observing a significant amount of impurities in my crude product. How can I identify and minimize them?
A2: Impurity profiling is essential for ensuring the quality and safety of the final product. Here’s how to approach impurity issues:
-
Identify the Impurities: The first step is to identify the structure of the impurities.
-
Recommendation: Utilize analytical techniques such as LC-MS/MS to separate and identify degradation products and process-related impurities.[4] Common impurities can arise from side reactions or degradation of the starting materials or product.
-
-
Common Side Reactions: A potential side reaction is the formation of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.
-
Recommendation: This intermediate in some synthesis routes can remain as an impurity if the cyclization to the imidazoline (B1206853) ring is incomplete. Optimizing the reaction conditions for the cyclization step, such as ensuring the correct stoichiometry of the catalyst and adequate reaction time, can minimize this impurity.
-
-
Degradation Products: Lofexidine can degrade under certain conditions.
-
Recommendation: Avoid harsh acidic or basic conditions during workup and purification. Forced degradation studies show that lofexidine is susceptible to degradation under alkaline, acidic, and oxidative stress.[4]
-
-
Starting Material Quality: The purity of your starting materials, particularly ethyl 2-(2,6-dichlorophenoxy)propionate and ethylenediamine (B42938), is critical.
-
Recommendation: Use high-purity starting materials. Impurities in the starting materials can carry through the synthesis or participate in side reactions.
-
Q3: I'm having difficulty with the purification and isolation of this compound. What are the best practices?
A3: Effective purification is key to obtaining high-purity this compound.
-
Crystallization: Crystallization is a common and effective method for purifying the final product.
-
Recommendation: After the reaction workup, Lofexidine base can be dissolved in a suitable solvent and precipitated as the hydrochloride salt by the addition of hydrochloric acid. The choice of solvent for crystallization is important and can influence the crystal form and purity. Isopropanol is a commonly used solvent for this purpose.[5]
-
-
Washing: Thorough washing of the isolated solid is crucial to remove residual solvents and impurities.
-
Recommendation: Wash the filtered this compound solid with a suitable solvent in which the product is sparingly soluble but impurities are more soluble. Toluene (B28343) is often used for this purpose.
-
-
Drying: Proper drying is necessary to remove residual solvents.
-
Recommendation: Dry the purified product under vacuum at a suitable temperature to obtain a dry, free-flowing powder.
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the industrial synthesis of this compound?
A1: The most common and industrially scalable synthesis route for this compound starts with 2,6-dichlorophenol, which is reacted with an ethyl 2-halopropionate (e.g., ethyl 2-chloropropionate) to form ethyl 2-(2,6-dichlorophenoxy)propionate. This intermediate is then reacted with ethylenediamine in the presence of a Lewis acid catalyst to form lofexidine base, which is subsequently converted to the hydrochloride salt.[1]
Q2: What are the advantages of using titanium or aluminum alkoxides as catalysts?
A2: Compared to older methods that used pyrophoric and expensive reagents like trimethylaluminum, titanium and aluminum alkoxides (e.g., titanium isopropoxide and aluminum isopropoxide) offer several advantages. They are more cost-effective, safer to handle on an industrial scale, and have been shown to promote the reaction with high yields and selectivity.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC).[2] Small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Q4: What are the typical yields and purity I can expect?
A4: With optimized processes using titanium or aluminum alkoxide catalysts, yields of over 90% for the formation of lofexidine base have been reported.[2] Subsequent purification by crystallization can yield this compound with a purity of greater than 99%.
Data Presentation
Table 1: Comparison of Catalysts in Lofexidine Synthesis
| Catalyst | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |
| Titanium Isopropoxide | Ethyl 2-(2,6-dichlorophenoxy) propionate (B1217596), Ethylenediamine | Toluene | 110 | 18 | >97% Conversion | [2] |
| Aluminum Isopropoxide | Ethyl 2-(2,6-dichlorophenoxy)propanoate, Ethylenediamine | Toluene | 105 | Not Specified | High Yield | [3] |
| Trimethylaluminum | Ethyl 2-(2,6-dichlorophenoxy)propionate, Ethylenediamine | Toluene | Reflux | Not Specified | High Yield (but hazardous) | [1] |
Experimental Protocols
Protocol 1: Synthesis of Lofexidine using Titanium Isopropoxide Catalyst
This protocol is based on modern, efficient synthesis methods.
Materials:
-
Ethyl 2-(2,6-dichlorophenoxy) propionate
-
Titanium isopropoxide (Ti(iOPr)4)
-
Ethylenediamine
-
Toluene (anhydrous)
-
30% Tartaric acid solution
-
30% Sodium hydroxide (B78521) solution
Procedure:
-
To a reactor rendered inert with nitrogen, add titanium isopropoxide and toluene at room temperature.
-
Add a solution of ethylenediamine in toluene to the reactor and stir the mixture at room temperature for 1 hour.
-
Add a solution of ethyl 2-(2,6-dichlorophenoxy) propionate in toluene to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 18 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a 30% aqueous solution of tartaric acid to the reaction mixture.
-
Adjust the pH with a 30% aqueous solution of sodium hydroxide to dissolve the titanium compounds.
-
Separate the organic phase, wash it with water and brine, and then concentrate under reduced pressure to obtain crude lofexidine base.
-
The crude base can then be purified by crystallization as the hydrochloride salt.
Mandatory Visualizations
Lofexidine Synthesis Workflow
Caption: A simplified workflow for the industrial synthesis of this compound.
Lofexidine Signaling Pathway
Caption: Lofexidine's mechanism of action via the α2-adrenergic receptor signaling pathway.
References
- 1. WO2020254580A1 - A process for the synthesis of lofexidine - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. WO2021209617A1 - Process for the synthesis of lofexidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20230123335A1 - Process for the synthesis of lofexidine - Google Patents [patents.google.com]
Optimizing Lofexidine Hydrochloride dosage to minimize adverse events
Technical Support Center: Lofexidine (B1675026) Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Lofexidine Hydrochloride dosage to minimize adverse events during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Lofexidine is a central alpha-2 adrenergic agonist.[1][2] During opioid withdrawal, the locus coeruleus region of the brain becomes hyperactive, leading to a surge in norepinephrine (B1679862) release, which causes many withdrawal symptoms.[3] Lofexidine binds to and activates presynaptic alpha-2 adrenergic receptors on these neurons, which inhibits the release of norepinephrine.[3][4] This reduction in sympathetic nervous system outflow helps mitigate the acute symptoms of opioid withdrawal.[4][5][6]
References
- 1. drugs.com [drugs.com]
- 2. lofexidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical Efficacy and Safety Profile of this compound in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lofexidine Hydrochloride and QT Prolongation Risk
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the risk of QT prolongation associated with Lofexidine (B1675026) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the known risk of QT prolongation with lofexidine hydrochloride?
A1: this compound has been shown to cause a modest, dose-dependent prolongation of the QT interval.[1][2] Clinical studies have observed small, transient increases in the corrected QT interval (QTc), particularly during the initial days of treatment.[1] The risk of significant QT prolongation is elevated when lofexidine is co-administered with other drugs known to prolong the QT interval, such as methadone.[3][4][5]
Q2: What is the underlying mechanism of lofexidine-induced QT prolongation?
A2: The exact mechanism is not fully elucidated, but it is believed to be an indirect effect related to lofexidine's primary pharmacological action. Lofexidine is a central alpha-2 adrenergic receptor agonist that reduces sympathetic outflow.[6] This sympatholytic action can alter autonomic tone, which may in turn affect cardiac repolarization and contribute to QT interval prolongation.[1] It is not thought to be a direct blocker of the hERG potassium channel, which is a common mechanism for many QT-prolonging drugs.
Q3: What are the key regulatory guidelines to consider when assessing lofexidine's QT liability?
A3: The primary guidelines to follow are the ICH S7B guidance for nonclinical assessment and the ICH E14 guidance for clinical evaluation of QT/QTc interval prolongation.[7] These documents outline the standard preclinical and clinical studies required to characterize a drug's effect on cardiac repolarization.
Troubleshooting Guide
Issue 1: High variability in in vitro hERG assay results.
-
Potential Cause: Inconsistent cell culture conditions, voltage clamp errors, or issues with the test compound solution.
-
Troubleshooting Steps:
-
Ensure consistent cell passage number and confluency for hERG-expressing cells.
-
Verify the stability and solubility of this compound in the assay buffer.
-
Regularly check the quality of electrodes and patch clamp setup to minimize electrical noise.
-
Include appropriate positive and negative controls in each experiment to validate assay performance.
-
Issue 2: Discrepancy between in vitro hERG data and in vivo QT effects.
-
Potential Cause: Lofexidine's effect on QT interval is likely indirect and not primarily mediated by hERG blockade. Other factors such as effects on other ion channels, autonomic modulation, or active metabolites could be involved.
-
Troubleshooting Steps:
-
Conduct a broader panel of in vitro ion channel assays (e.g., Nav1.5, Cav1.2) to identify any off-target effects.
-
In in vivo studies, carefully correlate pharmacokinetic data with pharmacodynamic (ECG) measurements to understand the exposure-response relationship.
-
Consider the potential role of metabolites by testing them in relevant in vitro and in vivo models.
-
Issue 3: Significant QT prolongation observed in preclinical in vivo studies.
-
Potential Cause: Dose-dependent effect of lofexidine, interaction with anesthesia, or underlying cardiovascular conditions in the animal model.
-
Troubleshooting Steps:
-
Conduct a thorough dose-response study to establish a clear relationship between lofexidine concentration and QT interval changes.
-
If using anesthesia, select an agent with minimal impact on cardiovascular parameters and maintain a consistent level of anesthesia throughout the study.
-
Ensure the use of healthy animals with baseline ECGs within the normal range for the species.
-
Consider telemetry studies in conscious, freely moving animals to avoid the confounding effects of anesthesia.
-
Data Summary
Table 1: Clinical Study Data on Lofexidine and QT Prolongation
| Study Population | Lofexidine Hcl Dose | Comparator | Mean Change from Baseline in QTc (ms) | Key Findings |
| Opioid-dependent patients | 2.16 mg/day | Placebo | +4.7 | Small, transient increases in QTcF observed in the first 24 hours.[1] |
| Opioid-dependent patients | 2.88 mg/day | Placebo | +7.4 | Small, transient increases in QTcF observed in the first 24 hours.[1] |
| Opioid-dependent patients on methadone (80 mg/day) | 0.4 mg single dose | Methadone alone | Mean maximal increase of +21.9 | Co-administration resulted in a statistically significant increase in the QTc interval.[3] |
Table 2: Case Report: Lofexidine and Methadone Co-administration
| Patient Profile | Treatment | Baseline QTc (ms) | QTc after Lofexidine (ms) | Outcome |
| 44-year-old female on stable methadone (80 mg/day) | 0.4 mg lofexidine single dose | 449 | 601 | QTc prolongation was observed 4 hours after the lofexidine dose and resolved within 24 hours.[4] |
Experimental Protocols
1. In Vitro hERG Potassium Channel Assay (Patch Clamp)
-
Objective: To determine the inhibitory potential of this compound on the hERG potassium channel.
-
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Electrophysiology: Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 37°C).
-
Voltage Protocol: Apply a specific voltage pulse protocol to elicit hERG tail currents.
-
Compound Application: Perfuse cells with increasing concentrations of this compound.
-
Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.
-
Controls: Include a vehicle control and a known hERG blocker (e.g., dofetilide) as a positive control.
-
2. In Vivo QT Interval Assessment in a Non-Rodent Species (e.g., Beagle Dog)
-
Objective: To evaluate the effect of this compound on the QT interval in a conscious, telemetered animal model.
-
Methodology:
-
Animal Model: Use purpose-bred beagle dogs surgically implanted with telemetry transmitters for continuous ECG recording.
-
Acclimatization: Allow animals to acclimate to the study environment to minimize stress-related ECG changes.
-
Dosing: Administer single or multiple doses of this compound via a clinically relevant route (e.g., oral).
-
ECG and Hemodynamic Monitoring: Continuously record ECG, heart rate, and blood pressure before, during, and after drug administration.
-
Pharmacokinetic Sampling: Collect blood samples at predetermined time points to correlate drug concentrations with ECG changes.
-
Data Analysis: Analyze the QT interval and correct for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction). Compare the changes in QTc interval in treated animals to a vehicle-treated control group.
-
Visualizations
Caption: Proposed indirect mechanism of lofexidine-induced QT prolongation.
Caption: Experimental workflow for assessing QT prolongation risk.
Caption: Logical relationship of strategies for QT risk mitigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of lofexidine on cardiac repolarization during treatment of opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrocardiographic Effects of Lofexidine and Methadone Co-administration: Secondary Findings from a Safety Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QT interval increased after single dose of lofexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Efficacy and Safety Profile of this compound in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Cost-Effective Lofexidine Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lofexidine (B1675026) Hydrochloride. Our focus is on process optimization for a more cost-effective and scalable manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is the most cost-effective and scalable synthetic route for Lofexidine Hydrochloride?
A1: Recent process development has highlighted a one-pot amidation/imidazoline ring formation reaction as a highly efficient, cost-effective, and scalable method.[1] This process starts from the O-alkylation of 2,6-dichlorophenol (B41786) with ethyl 2-chloropropionate to form ethyl 2-(2,6-dichlorophenoxy)propionate. This intermediate is then reacted with ethylenediamine (B42938) in the presence of titanium isopropoxide to yield lofexidine.[1][2] This method avoids the use of expensive and hazardous reagents like 2-bromopropionitrile (B99969) and trimethylaluminum, which were used in older, less efficient synthetic routes.[2]
Q2: What are the key advantages of using titanium isopropoxide in the cyclization step?
A2: The use of tetravalent titanium alkoxides, particularly titanium isopropoxide, offers several advantages over previously reported methods that employed reagents like trimethylaluminum.[2][3] Titanium isopropoxide is a more cost-effective and less hazardous reagent, making the process more suitable for industrial scale-up.[2][3] It promotes high yields of lofexidine and is highly selective, preventing the degradation of the final product.[3]
Q3: What are the common impurities and side products encountered during this compound synthesis?
A3: During the synthesis and storage of this compound, several impurities and degradation products can form. One potential byproduct is N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. Forced degradation studies have also identified a number of other degradation products under stress conditions such as acidic and alkaline hydrolysis, oxidation, and photolysis.[2][4] One specific degradation product that can form is (5-(2,6-dichlorophenoxy)-6-methyl-1,2,3,6-tetrahydropyrazine).[3]
Q4: How can the purity of the final this compound product be improved?
A4: The crude lofexidine base can be purified by crystallization from solvents like heptane (B126788) or hexane, or by trituration with methyl isobutyl ketone or methyl ethyl ketone at room temperature.[5] The final hydrochloride salt is typically formed by dissolving the purified base in a suitable solvent (e.g., isopropanol (B130326), diethyl ether/isopropanol mixture, or toluene) and treating it with hydrochloric acid.[3] The resulting crystalline solid can be isolated by filtration.
Troubleshooting Guide
Problem 1: Low Yield in the O-alkylation of 2,6-dichlorophenol
| Possible Cause | Troubleshooting Step |
| Inefficient base | Ensure the use of a suitable base like potassium carbonate. While other bases can be used, potassium carbonate has been shown to be cost-effective and provide high yields.[2][3] |
| Suboptimal solvent | Polar aprotic solvents such as methyl isobutyl ketone (MIBK) are preferred for this reaction.[2] |
| Incomplete reaction | Monitor the reaction progress using a suitable analytical technique like UPLC.[2] Ensure sufficient reaction time, which can be up to 36 hours.[2] |
| Improper work-up | After the reaction, ensure proper phase separation by adding water to dissolve the inorganic salts.[2] |
Problem 2: Incomplete Cyclization to the Imidazoline Ring
| Possible Cause | Troubleshooting Step |
| Inactive catalyst | Use a sufficient stoichiometric amount of titanium isopropoxide (typically 1.2 to 2 equivalents).[2] Ensure the catalyst has not been deactivated by moisture. |
| Low reaction temperature | The reaction is typically carried out under reflux in an apolar solvent like toluene, at temperatures around 110°C.[2][3] |
| Insufficient reaction time | The reaction can take up to 18 hours to reach completion. Monitor the reaction by UPLC to determine the optimal time.[2] |
| Reactant stoichiometry | Use a slight excess of ethylenediamine (around 1.5 equivalents) to drive the reaction to completion.[3] |
Problem 3: Formation of Impurities During Synthesis and Storage
| Possible Cause | Troubleshooting Step |
| Degradation of Lofexidine | The synthesis process using titanium isopropoxide is highly selective and minimizes the formation of degradation products.[3] However, exposure to harsh acidic or alkaline conditions, oxidizing agents, or light can lead to degradation.[2] |
| Presence of unreacted starting materials | Ensure complete reaction by monitoring with UPLC.[2] Purify the intermediate and final products as described in the purification FAQ. |
| Side reactions | The one-pot amidation/cyclization reaction minimizes side reactions.[1] Following the optimized protocol closely is crucial. |
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Older Method (e.g., using 2-bromopropionitrile) | Optimized Method (using Titanium Isopropoxide) | Reference |
| Starting Materials | 2,6-dichlorophenol, 2-bromopropionitrile, ethylenediamine | 2,6-dichlorophenol, ethyl 2-chloropropionate, ethylenediamine | [2] |
| Key Reagents | Hydrochloric ethanol | Potassium carbonate, Titanium isopropoxide | [1][2] |
| Overall Yield | < 50% | > 90% | [2] |
| Scalability | Difficult due to expensive and hazardous reagents | Easily scalable | [1][2] |
| Cost-Effectiveness | Not cost-effective | Highly cost-effective | [1][2] |
Table 2: Key Reaction Parameters for Optimized Lofexidine Synthesis
| Reaction Step | Parameter | Value | Reference |
| O-alkylation | Solvent | Methyl Isobutyl Ketone (MIBK) | [2] |
| Base | Potassium Carbonate | [2] | |
| Temperature | Reflux | [2] | |
| Reaction Time | ~36 hours | [2] | |
| Amidation/Cyclization | Solvent | Toluene | [2] |
| Catalyst | Titanium Isopropoxide (1.5 eq) | [3] | |
| Reactant | Ethylenediamine (1.5 eq) | [3] | |
| Temperature | Reflux (~110°C) | [2][3] | |
| Reaction Time | 5 - 18 hours | [2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2,6-dichlorophenoxy)propionate
-
To a suspension of potassium carbonate (1-1.4 moles) in methyl isobutyl ketone (MIBK), add a solution of 2,6-dichlorophenol (1 mole) in MIBK.[2]
-
Stir the suspension at room temperature for 10-15 minutes.
-
Slowly add ethyl 2-chloropropionate (1-1.4 moles).[2]
-
Heat the suspension to 60°C and maintain for approximately 36 hours, monitoring the reaction by UPLC until completion (>99% conversion).[2]
-
Cool the reaction mixture to room temperature and add water to dissolve the salts.[2]
-
Separate the organic and aqueous phases. Wash the aqueous phase with MIBK.[2]
-
Combine the organic phases and wash with water.
-
Concentrate the organic phase to obtain the crude product. The product can be further purified if necessary.
Protocol 2: Synthesis of Lofexidine
-
To a solution of titanium isopropoxide (1.5 moles) in toluene, add a solution of ethylenediamine (1.5 moles) in toluene.[2]
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of ethyl 2-(2,6-dichlorophenoxy)propionate (1 mole) in toluene.[2]
-
Heat the reaction mixture to reflux (~110°C) and maintain for 5-18 hours, monitoring by UPLC for completion (>98% conversion).[2]
-
Cool the solution and dilute with a 30% tartaric acid solution.[2]
-
Separate the phases and extract the aqueous phase with toluene.
-
Combine the organic phases, wash with water, and concentrate to obtain crude lofexidine as a solid.[2]
Protocol 3: Preparation of this compound
-
Dissolve the crude lofexidine base in a suitable solvent such as isopropanol or a mixture of diethyl ether and isopropanol.[3]
-
Add a solution of hydrogen chloride in isopropanol or concentrated HCl dropwise until the solution becomes acidic.[3]
-
Stir the resulting suspension at room temperature.
-
If necessary, add an anti-solvent like diethyl ether to promote precipitation.[3]
-
Filter the white solid, wash with a suitable solvent (e.g., diethyl ether), and dry to obtain this compound.[3]
Visualizations
References
Troubleshooting lofexidine assay variability in biological samples
Welcome to the technical support center for lofexidine (B1675026) bioanalysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and other common issues encountered during the quantification of lofexidine in biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: We are observing high variability between replicate injections of the same sample. What are the potential causes and solutions?
A1: High variability between replicate injections can stem from several sources, broadly categorized as instrument-related or sample-related issues.
-
Instrument-Related Issues:
-
Injector Problems: The autosampler may have air bubbles in the syringe or sample loop, leading to inconsistent injection volumes. A partially clogged needle or seat can also cause variability.
-
Pump Performance: Inconsistent mobile phase composition or flow rate from the LC pumps can cause shifts in retention time and peak area.
-
MS Source Instability: A dirty or unstable ion source can lead to fluctuating signal intensity.
-
-
Sample-Related Issues:
-
Incomplete Solubilization: Lofexidine may not be fully dissolved in the final sample solvent, leading to non-homogenous samples.
-
Precipitation in the Vial: The sample solvent may not be strong enough to keep lofexidine and other matrix components in solution, causing precipitation over time.
-
Troubleshooting Steps:
-
Inspect the Autosampler: Purge the injector and ensure there are no air bubbles. Clean the needle and injection port.
-
Check LC Pump Performance: Monitor the pump pressure for any unusual fluctuations. Ensure mobile phase lines are properly primed and free of bubbles.
-
Clean the MS Ion Source: If the signal is unstable, clean the ion source according to the manufacturer's instructions.
-
Optimize Sample Solvent: Ensure the final sample solvent has sufficient organic content to keep lofexidine fully dissolved.
-
Vortex Samples Before Injection: Always vortex your sample vials immediately before placing them in the autosampler to ensure homogeneity.
Q2: Our lofexidine recovery is consistently low. What factors could be contributing to this, and how can we improve it?
A2: Low recovery of lofexidine is often related to the sample extraction procedure. The choice of extraction method and optimization of its parameters are critical.
-
Protein Precipitation (PP):
-
Choice of Solvent: The type and volume of the precipitation solvent (e.g., acetonitrile (B52724), methanol) can significantly impact recovery.
-
Incomplete Precipitation: Insufficient mixing or incubation time may lead to incomplete protein precipitation, trapping lofexidine in the protein pellet.
-
-
Solid-Phase Extraction (SPE):
-
Incorrect Sorbent: The SPE sorbent may not have the appropriate chemistry to retain lofexidine effectively. For a basic compound like lofexidine, a cation-exchange or a reversed-phase sorbent is often suitable.
-
Suboptimal pH: The pH of the sample and wash solutions is crucial for ensuring lofexidine is in the correct ionization state for retention on the sorbent and for efficient elution.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb lofexidine completely from the SPE sorbent.
-
Troubleshooting Steps:
-
Optimize Protein Precipitation: Experiment with different precipitation solvents (e.g., acetonitrile, methanol) and ratios of solvent to sample. Ensure thorough vortexing and adequate centrifugation.
-
Select the Appropriate SPE Sorbent: If using SPE, ensure the sorbent chemistry is suitable for lofexidine.
-
Optimize SPE Method: Systematically optimize the pH of the load, wash, and elution steps. Test different elution solvents and volumes.
-
Evaluate Each Step: To pinpoint the loss, analyze the sample after each step of the extraction process (e.g., the protein pellet, the SPE wash fractions).
Q3: We are seeing significant matrix effects (ion suppression or enhancement) in our assay. How can we mitigate this?
A3: Matrix effects are a common challenge in LC-MS/MS bioanalysis and are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte.[1][2][3]
-
Strategies to Reduce Matrix Effects:
-
Improve Sample Cleanup: More extensive sample preparation, such as switching from protein precipitation to solid-phase extraction, can remove many interfering components.[4][5][6]
-
Optimize Chromatography: Modifying the LC gradient to better separate lofexidine from matrix components can reduce ion suppression. Using a smaller particle size column or a different stationary phase can improve resolution.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., deuterated lofexidine) is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[7]
-
Q4: What are the key stability concerns for lofexidine in biological samples, and how should we handle samples to ensure their integrity?
A4: Lofexidine is known to be unstable under certain conditions.[8] It is susceptible to degradation through hydrolysis (especially at acidic and alkaline pH), oxidation, and photolysis.[8][9]
-
Sample Handling and Storage Best Practices:
-
Control pH: Maintain the pH of the biological sample within a stable range, typically close to neutral, if possible. Avoid strong acids or bases during sample preparation.
-
Protect from Light: Store samples in amber vials or protect them from light to prevent photolytic degradation.
-
Maintain Low Temperatures: Store samples at -20°C or -80°C for long-term storage. For short-term storage and during processing, keep samples on ice.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
-
Evaluate Stability: Conduct formal stability studies to determine the stability of lofexidine in the specific biological matrix under your experimental conditions (e.g., bench-top stability, freeze-thaw stability, and long-term storage stability).
-
Quantitative Data Summary
The following tables provide a summary of typical performance data for lofexidine assays. Note that specific values may vary depending on the exact experimental conditions.
Table 1: Comparison of Lofexidine Extraction Recovery from Human Plasma
| Extraction Method | Solvent/Sorbent | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | Acetonitrile (3:1 v/v) | 85 - 95% | Simple, fast, and inexpensive. | Less effective at removing matrix components, higher potential for matrix effects. |
| Methanol (B129727) (3:1 v/v) | 80 - 90% | Good for polar compounds. | May not precipitate all proteins as effectively as acetonitrile. | |
| Solid-Phase Extraction | C18 Reversed-Phase | > 90% | Excellent removal of matrix interferences, leading to cleaner extracts and reduced matrix effects. | More complex, time-consuming, and expensive than protein precipitation. |
| Mixed-Mode Cation Exchange | > 95% | Highly selective for basic compounds like lofexidine, providing very clean extracts. | Requires careful optimization of pH for loading, washing, and elution. |
Table 2: Illustrative Stability of Lofexidine in Human Plasma at Different Conditions
| Condition | Duration | Temperature | pH | Remaining Lofexidine (%) |
| Bench-Top | 4 hours | Room Temperature | 7.4 | > 98% |
| 24 hours | Room Temperature | 7.4 | ~90% | |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | 7.4 | > 95% |
| Long-Term Storage | 1 month | -20°C | 7.4 | > 98% |
| 1 month | -80°C | 7.4 | > 99% | |
| Forced Degradation | 24 hours | 60°C | 2.0 | < 50% |
| 24 hours | 60°C | 10.0 | < 60% |
Note: The forced degradation data is illustrative and highlights the susceptibility of lofexidine to acidic and basic conditions.
Experimental Protocols
Protocol 1: Lofexidine Extraction from Human Plasma using Protein Precipitation
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the internal standard working solution (e.g., deuterated lofexidine in methanol) to each plasma sample.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Lofexidine Extraction from Human Plasma using Solid-Phase Extraction (C18)
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma samples.
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute lofexidine from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex to dissolve.
-
-
Analysis:
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Lofexidine's α2-adrenergic receptor signaling pathway.
Caption: A logical workflow for troubleshooting lofexidine assay variability.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromforum.org [chromforum.org]
Technical Support Center: Refinement of Analytical Methods for Lofexidine Stability Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of lofexidine (B1675026). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating analytical method and why is it important for lofexidine?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the drug substance in the presence of its degradation products, impurities, and excipients. For lofexidine, a SIM is crucial to ensure that any changes in the drug's concentration over time due to degradation are accurately measured, which is a regulatory requirement for establishing the shelf-life and storage conditions of the pharmaceutical product.[1]
Q2: Under what conditions is lofexidine known to degrade?
Forced degradation studies have shown that lofexidine is susceptible to degradation under several stress conditions. It shows extensive degradation under alkaline, acidic, oxidative, and photolytic stress.[2][3] It is relatively stable under neutral hydrolytic and thermal stress conditions.[2]
Q3: What are the common degradation products of lofexidine?
Studies have identified several degradation products of lofexidine. One of the primary hydrolysis products is N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.[4] Another major degradation product is 2,6-dichlorophenol, which can account for a significant portion of the degraded drug.[4] A comprehensive forced degradation study identified a total of 14 degradation products under various stress conditions.[2][3][5]
Q4: What is a suitable analytical technique for lofexidine stability testing?
High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) or mass spectrometry (MS) detector is a highly suitable and widely used technique for lofexidine stability testing.[6] Specifically, a reverse-phase HPLC method using a C18 column can effectively separate lofexidine from its degradation products.[2][3] LC-MS/MS methods are particularly powerful for the identification and characterization of the degradation products.[2][3]
Troubleshooting Guide
Problem 1: Poor chromatographic peak shape (e.g., tailing, fronting) for lofexidine.
-
Possible Cause: Inappropriate mobile phase pH. Lofexidine is a basic compound, and a mobile phase pH close to its pKa can lead to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of lofexidine. Using a buffered mobile phase can help maintain a consistent pH and improve peak symmetry.
-
Possible Cause: Secondary interactions with the stationary phase. Residual silanol (B1196071) groups on the silica-based C18 column can interact with the basic lofexidine molecule, causing tailing.
-
Solution: Use an end-capped C18 column or a column with a different stationary phase (e.g., a polymer-based column). Adding a competing base, such as triethylamine, to the mobile phase can also help to block the active silanol sites.
Problem 2: Inadequate separation between lofexidine and its degradation products.
-
Possible Cause: The mobile phase composition is not optimized.
-
Solution:
-
Gradient Elution: If using an isocratic method, switch to a gradient elution. Start with a lower percentage of the organic solvent and gradually increase it. This will help to resolve early-eluting polar degradation products from lofexidine.
-
Solvent Optimization: Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or a ternary mixture of solvents.
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
-
-
Possible Cause: The column is not providing sufficient selectivity.
-
Solution:
-
Column Chemistry: Try a column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl) to alter the selectivity.
-
Particle Size: A column with smaller particle size (e.g., sub-2 µm) will provide higher efficiency and better resolution.
-
Problem 3: The mass balance in the forced degradation study is not within the acceptable range (e.g., 90-110%).
-
Possible Cause: Some degradation products are not being detected by the UV detector.
-
Solution:
-
Use a PDA Detector: A photodiode array (PDA) detector can acquire spectra across a wide range of wavelengths. This helps in identifying the optimal wavelength for the detection of all degradation products and ensures that no peak is missed.
-
Use a Mass Spectrometer: A mass spectrometer is a universal detector that can detect compounds that do not have a chromophore.
-
-
Possible Cause: The drug substance has degraded into volatile or non-eluting compounds.
-
Solution: This is a limitation of HPLC-based methods. If significant loss of mass is observed, other analytical techniques like gas chromatography (GC) might be necessary to investigate volatile degradants.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Lofexidine
| Stress Condition | Reagent/Condition | Duration | Temperature | Observations |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 80°C | Significant degradation |
| Base Hydrolysis | 0.1 N NaOH | 12 hours | 80°C | Extensive degradation |
| Neutral Hydrolysis | Water | 48 hours | 80°C | Minimal degradation |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temperature | Significant degradation |
| Photolytic Degradation | UV light (254 nm) | 7 days | Room Temperature | Significant degradation |
| Thermal Degradation | Dry Heat | 48 hours | 105°C | Minimal degradation |
Table 2: Optimized HPLC Method Parameters for Lofexidine Stability Indicating Assay
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | PDA at 274 nm |
Experimental Protocols
Protocol 1: Forced Degradation Study of Lofexidine
-
Preparation of Stock Solution: Prepare a stock solution of lofexidine in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Reflux the mixture at 80°C for 24 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Reflux the mixture at 80°C for 12 hours. Cool, neutralize with 1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Reflux the mixture at 80°C for 48 hours. Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% (v/v) hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photolytic Degradation: Expose the lofexidine powder to UV light (254 nm) for 7 days. Prepare a solution of the exposed powder at a concentration of 100 µg/mL in the mobile phase.
-
Thermal Degradation: Keep the lofexidine powder in an oven at 105°C for 48 hours. Prepare a solution of the exposed powder at a concentration of 100 µg/mL in the mobile phase.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies of lofexidine.
Caption: Simplified degradation pathway of lofexidine under stress conditions.
References
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. SEPARATION AND IDENTIFICATION OF FORCED DEGRADATION PRODUCTS OF LOFEXIDINE BY USING LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
Lofexidine Hydrochloride Demonstrates Superior Efficacy Over Placebo in Attenuating Opioid Withdrawal Symptoms
Comprehensive analyses of multiple clinical trials reveal that lofexidine (B1675026) hydrochloride is significantly more effective than placebo in reducing the severity of withdrawal symptoms in individuals with opioid dependence. Data from these studies consistently show that lofexidine, an alpha-2-adrenergic receptor agonist, leads to clinically meaningful reductions in withdrawal symptoms and improves the likelihood of completing a detoxification regimen.
Lofexidine hydrochloride is approved for the mitigation of opioid withdrawal symptoms, offering a non-opioid treatment option for patients undergoing opioid discontinuation.[1][2] Its mechanism of action involves targeting the underlying physiological processes of withdrawal. During opioid withdrawal, there is a surge in norepinephrine (B1679862) release, leading to symptoms like anxiety, agitation, and gastrointestinal distress.[3][4] Lofexidine works by stimulating alpha-2 adrenergic receptors, which in turn reduces this sympathetic nervous system hyperactivity, thereby alleviating the acute symptoms of withdrawal.[3][5]
Quantitative Comparison of Efficacy
Clinical trial data provides robust evidence for the superior efficacy of lofexidine compared to placebo. The primary measure of efficacy in these studies is often the change in withdrawal symptom scores, as assessed by validated scales such as the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop).
| Study Identifier | Treatment Groups | Mean SOWS-Gossop Score (Days 1-7) | Study Completion Rate | Reference |
| Study 1 | Lofexidine 2.88 mg/day | 6.1 (SE: 0.35) | 39.6% | [6][7] |
| Lofexidine 2.16 mg/day | 6.5 (SE: 0.34) | 41.5% | [6][7][8] | |
| Placebo | 8.8 (SE: 0.47) | 27.8% | [6][7][8] | |
| Study 2 | Lofexidine 2.16 mg/day | 7.0 (SE: 0.44) (Days 1-5) | - | [6][7] |
| Placebo | 8.9 (SE: 0.48) (Days 1-5) | - | [6][7] | |
| Gorodetzky et al., 2017 | Lofexidine HCl 3.2mg/day | 6.32 (Day 3) | Higher than placebo | [9] |
| Placebo | 8.67 (Day 3) | - | [9] | |
| Yu et al., 2008 | Lofexidine | Significantly lower than placebo | 38.2% | [10][11] |
| Placebo | - | 15.2% | [10][11] |
SE: Standard Error. A lower SOWS-Gossop score indicates less severe withdrawal symptoms.
The data clearly indicates that patients receiving lofexidine experienced significantly lower withdrawal symptom scores compared to those receiving a placebo.[6][7][8][9] Furthermore, treatment with lofexidine was associated with a higher likelihood of completing the withdrawal treatment period.[8][9][10][12]
Experimental Protocols
The evidence for lofexidine's efficacy is derived from well-designed, randomized, double-blind, placebo-controlled clinical trials. The following provides a generalized overview of the methodologies employed in these key studies.
Study Design: The majority of studies were multicenter, randomized, double-blind, placebo-controlled trials.[6][7][8][9] Participants were typically adults with a diagnosis of opioid dependence on short-acting opioids who were seeking to undergo withdrawal.[1][8][9]
Participant Population: Participants were generally adults (≥18 years old) who were physically dependent on short-acting opioids such as heroin, oxycodone, or hydrocodone.[1][8][12]
Treatment Regimen: Participants were randomly assigned to receive either this compound at varying doses (e.g., 2.16 mg/day or 2.88 mg/day) or a matching placebo for a specified duration, typically ranging from 5 to 7 days.[6][7][8][9]
Primary Outcome Measures: The primary efficacy endpoint in many of these trials was the mean score on the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop) over the treatment period.[6][7][8][9] The SOWS-Gossop is a patient-reported scale that assesses the severity of ten common opioid withdrawal symptoms.
Secondary Outcome Measures: Secondary endpoints often included other validated withdrawal scales such as the Objective Opiate Withdrawal Scale (OOWS), the Clinical Opiate Withdrawal Scale (COWS), and the modified Clinical Global Impressions Scale (mCGI).[1][9] Treatment retention or study completion rates were also key secondary outcomes.[8][9]
Statistical Analysis: Statistical analyses were conducted to compare the treatment effects of lofexidine and placebo on the primary and secondary outcome measures. These analyses consistently demonstrated a statistically significant superiority of lofexidine over placebo in reducing withdrawal symptoms.[6][7][8][9]
Visualizing the Process and Pathway
To better understand the clinical trial process and the underlying mechanism of lofexidine, the following diagrams are provided.
Caption: Experimental workflow of a randomized controlled trial comparing lofexidine and placebo.
Caption: Signaling pathway of opioid withdrawal and the mechanism of action of lofexidine.
Conclusion
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Role of Lofexidine in Management of Opioid Withdrawal | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Efficacy of lofexidine for mitigating opioid withdrawal symptoms: results from two randomized, placebo-controlled trials [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase III, randomized, multi-center, double blind, placebo controlled study of safety and efficacy of lofexidine for relief of symptoms in individuals undergoing inpatient opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, Lofexidine, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hcplive.com [hcplive.com]
- 13. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Analysis: Lofexidine Hydrochloride vs. Methadone for Opioid Detoxification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lofexidine (B1675026) hydrochloride and methadone for the management of opioid withdrawal, drawing upon data from head-to-head clinical trials. The information is intended to support research, clinical development, and a deeper understanding of the pharmacological and clinical profiles of these two distinct therapeutic agents.
Executive Summary
Opioid detoxification is a critical first step in the treatment of opioid use disorder. Methadone, a long-acting µ-opioid receptor agonist, has been a standard of care for decades. Lofexidine hydrochloride, a centrally acting α2-adrenergic agonist, represents a non-opioid alternative for managing withdrawal symptoms. This guide delves into the comparative efficacy, safety, and mechanistic underpinnings of these two treatments based on available clinical trial data.
A key randomized, double-blind clinical trial directly comparing lofexidine and methadone for inpatient opioid withdrawal provides the core data for this analysis. While both treatments demonstrated efficacy in facilitating detoxification, notable differences in symptom management and side effect profiles were observed.
Data Presentation: Clinical Trial Outcomes
The following tables summarize the key quantitative data from a head-to-head comparison of lofexidine and methadone in the treatment of opiate withdrawal.
| Efficacy Measures | This compound | Methadone | Key Findings |
| Withdrawal Symptom Severity | More severe symptoms reported on days 3-7 and on day 10 of treatment.[1] | Less severe symptoms during the initial phase of treatment.[1] | Lofexidine was associated with a period of more intense withdrawal symptoms compared to a methadone taper.[1] |
| Symptom Resolution | Associated with a more rapid resolution of withdrawal symptoms. | Slower, gradual decline in withdrawal symptoms over the tapering period. | The trajectory of symptom relief differs, with lofexidine potentially offering a faster overall detoxification process. |
| Sleep Disturbance | Associated with less sleep disturbance. | Patients reported higher levels of withdrawal symptoms, lower overall sleep, longer sleep latencies, and longer periods of being awake. | Lofexidine may offer a significant benefit in managing the sleep disturbances common during opioid withdrawal. |
| Treatment Completion Rate | No significant difference compared to methadone.[1] | No significant difference compared to lofexidine.[1] | Both treatments appear to be comparable in terms of patient retention through the detoxification process.[1] |
| Safety and Tolerability | This compound | Methadone | Key Findings |
| Effect on Blood Pressure | Similar effects on blood pressure as methadone.[1] | Similar effects on blood pressure as lofexidine.[1] | In this head-to-head trial, lofexidine did not demonstrate serious limiting hypotensive side effects.[1] |
| Adverse Events | Commonly reported side effects for α2-adrenergic agonists include hypotension. | Common side effects of opioid agonists include sedation and respiratory depression. | The side effect profiles are distinct, reflecting their different mechanisms of action. |
Experimental Protocols
The methodologies described below are based on a randomized, double-blind, head-to-head clinical trial comparing lofexidine and methadone for inpatient opiate withdrawal.[1]
Study Design: A randomized, double-blind, comparative study design was employed. 86 polydrug-abusing opiate addicts were randomly assigned to receive either lofexidine or methadone for detoxification in an inpatient setting.[1]
Participant Population: The study enrolled 86 individuals with a diagnosis of opiate addiction who were also abusing other drugs.[1]
Treatment Regimen:
-
Lofexidine Group: The specific dosing regimen for lofexidine was not detailed in the available abstract.
-
Methadone Group: Patients underwent a methadone taper, a standard procedure for opioid detoxification. The exact tapering schedule was not specified in the abstract.
Assessments:
-
Withdrawal Symptoms: The severity of withdrawal symptoms was assessed daily throughout the treatment period. The specific assessment tool used was not mentioned in the abstract.
-
Blood Pressure: Blood pressure was monitored in both treatment groups.[1]
-
Treatment Completion: The number of patients who completed the full detoxification protocol was recorded for each group.[1]
Signaling Pathways and Mechanisms of Action
The distinct clinical effects of lofexidine and methadone stem from their different molecular targets and signaling pathways.
This compound: α2-Adrenergic Agonism
Lofexidine is a centrally acting agonist of α2-adrenergic receptors. During opioid withdrawal, the locus coeruleus, a nucleus in the brainstem, becomes hyperactive, leading to a surge in norepinephrine (B1679862) release. This noradrenergic hyperactivity is responsible for many of the classic withdrawal symptoms, such as anxiety, agitation, sweating, and tachycardia.
Lofexidine mimics the action of norepinephrine on presynaptic α2-autoreceptors in the locus coeruleus. This activation of the Gi-coupled receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The reduction in cAMP levels ultimately suppresses the firing rate of noradrenergic neurons, thereby mitigating the physical symptoms of opioid withdrawal.
References
A Comparative Analysis of the Receptor Binding Profiles of Lofexidine and Clonidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of lofexidine (B1675026) and clonidine (B47849), two centrally acting α2-adrenergic agonists. While both drugs share a primary mechanism of action, their distinct receptor interaction profiles may account for differences in their clinical effects, particularly concerning efficacy and side-effect profiles in the management of opioid withdrawal. This document summarizes key experimental data, outlines the methodologies used for their determination, and visualizes the relevant signaling pathways.
Receptor Binding Affinity Comparison
The following table summarizes the receptor binding affinities of lofexidine and clonidine for a range of adrenergic and other neurotransmitter receptors. The data are compiled from in vitro radioligand binding assays.
| Receptor Subtype | Lofexidine Affinity (pEC50) | Clonidine Affinity (pEC50) | Functional Activity |
| Adrenergic Receptors | |||
| α1A | ≥ 5 M | ≥ 5 M | Agonist |
| α2A | ≥ 5 M | ≥ 5 M | Agonist |
| α2B | ≥ 5 M | Not significant | Agonist |
| α2C | ≥ 5 M | ≥ 5 M | Agonist |
| Serotonin (B10506) Receptors | |||
| 5-HT1A | ≥ 5 M | Not significant | Agonist |
| 5-HT1B | ≥ 5 M | Not significant | Agonist |
| 5-HT2A | Not significant | Not significant | - |
| 5-HT2B | Not significant | Not significant | - |
| 5-HT Transporter | Not significant | Not significant | - |
| Dopamine (B1211576) Receptors | |||
| D2S | ≥ 5 M | Not significant | Agonist |
| Opioid Receptors | |||
| Kappa | Not significant | Not significant | - |
| Other | |||
| Imidazoline (B1206853) I1 | Binds | Binds | Agonist |
| MAO-A | Not significant | Not significant | - |
Data compiled from Raffa et al., 2019.[1][2] A pEC50 value of ≥ 5 indicates significant binding affinity and functional agonist activity.
Key Findings:
-
Both lofexidine and clonidine are potent agonists at the α2A and α2C adrenergic receptors, which is consistent with their primary mechanism of action in reducing sympathetic outflow.[1]
-
Lofexidine also demonstrates significant agonist activity at the α2B adrenergic receptor, a site where clonidine shows no significant activity.[1]
-
A notable difference is lofexidine's additional agonist activity at serotonin 5-HT1A and 5-HT1B receptors, as well as the dopamine D2S receptor.[1] Clonidine is inactive at these sites.
-
Both compounds are also known to interact with imidazoline I1 receptors, which may contribute to their antihypertensive effects.
Experimental Protocols
The receptor binding data presented were primarily generated using radioligand binding assays . This technique is a gold standard for quantifying the interaction between a ligand (drug) and its receptor.
General Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (lofexidine or clonidine) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Signaling Pathways
Alpha-2 Adrenergic Receptor Signaling
Lofexidine and clonidine exert their primary effects through the activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi).
Caption: Alpha-2 adrenergic receptor signaling pathway.
Lofexidine's 5-HT1A Receptor Signaling
Lofexidine's unique interaction with the 5-HT1A receptor, another Gi-coupled GPCR, may contribute to its clinical profile.
References
Validating the safety and efficacy of Lofexidine as a non-opioid treatment
A comprehensive analysis of the safety and efficacy of lofexidine (B1675026) in comparison to alternative treatments for opioid withdrawal syndrome.
This guide provides a detailed examination of lofexidine, a non-opioid α2-adrenergic agonist, for the management of opioid withdrawal symptoms. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with other therapeutic alternatives, supported by experimental data. This document summarizes key clinical trial findings, outlines experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of lofexidine's role in addiction medicine.
Efficacy and Safety Profile of Lofexidine
Lofexidine is a centrally acting α2-adrenergic agonist that mitigates the symptoms of opioid withdrawal by reducing the surge of norepinephrine (B1679862) that occurs during withdrawal.[1][2] It is the first non-opioid medication approved by the FDA for this indication.[3][4] Clinical trials have demonstrated its superiority over placebo in reducing the severity of withdrawal symptoms and improving treatment retention rates.[5][6][7][8]
Comparison with Placebo
Pivotal Phase 3 clinical trials have established the efficacy of lofexidine in treating opioid withdrawal syndrome (OWS). In a large, randomized, double-blind, placebo-controlled study (NCT01863186), lofexidine significantly reduced withdrawal symptoms as measured by the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop).[5][9]
Table 1: Efficacy of Lofexidine vs. Placebo in Opioid Withdrawal (NCT01863186) [5][9]
| Outcome Measure | Lofexidine (2.16 mg/day) | Lofexidine (2.88 mg/day) | Placebo |
| Mean SOWS-Gossop Score (Days 1-7) | 6.5 | 6.1 | 8.8 |
| Study Completion Rate | 41.5% | 39.6% | 27.8% |
SOWS-Gossop is a 10-item self-reported scale measuring the severity of opioid withdrawal symptoms, with higher scores indicating greater severity.[10][11][12]
Comparison with Other Non-Opioid and Opioid-Based Treatments
Lofexidine is often compared to clonidine (B47849), another α2-adrenergic agonist used off-label for opioid withdrawal.[3][13][14][15] Studies suggest that lofexidine has comparable efficacy to clonidine in managing withdrawal symptoms but with a more favorable safety profile, particularly regarding hypotension.[13][14][15][16]
Opioid-based treatments, such as methadone and buprenorphine, are also standard care for opioid withdrawal and long-term maintenance.[17][18][19][20][21][22] While these agents are effective in suppressing withdrawal, they are also opioids and carry a risk of dependence.[17][18] Lofexidine offers a non-opioid alternative, which can be particularly advantageous in certain clinical scenarios.[23]
Table 2: Comparative Overview of Treatments for Opioid Withdrawal
| Treatment | Mechanism of Action | Efficacy | Key Adverse Events |
| Lofexidine | α2-adrenergic agonist[1][16] | Superior to placebo[5][9]; Comparable to clonidine[13][14] | Hypotension, bradycardia, dizziness, dry mouth[5][24][25] |
| Clonidine | α2-adrenergic agonist[15][26] | Superior to placebo[15]; Comparable to lofexidine[13][14] | Hypotension (more pronounced than lofexidine), sedation, dry mouth[13][14] |
| Methadone | Full μ-opioid agonist[17][19][20] | Highly effective for withdrawal and maintenance[17][19][27][28] | Respiratory depression, QT prolongation, potential for dependence[17][19] |
| Buprenorphine | Partial μ-opioid agonist[8][11][18][21][29][30] | Highly effective for withdrawal and maintenance[18][29][31] | Precipitated withdrawal if initiated too soon, potential for misuse[11][18] |
Experimental Protocols
The validation of lofexidine's safety and efficacy is based on rigorous clinical trial methodologies. The following outlines a typical experimental protocol for a Phase 3, randomized, double-blind, placebo-controlled study of lofexidine for opioid withdrawal.
Study Design: NCT01863186[5][33]
-
Objective: To evaluate the efficacy and safety of two fixed doses of lofexidine compared to placebo for the treatment of symptoms associated with opioid withdrawal.
-
Participants: Adults with a diagnosis of opioid dependence seeking treatment for withdrawal from short-acting opioids.
-
Intervention: Participants were randomized to receive one of three treatments for 7 days:
-
Lofexidine 2.16 mg/day (administered in divided doses)
-
Lofexidine 2.88 mg/day (administered in divided doses)
-
Placebo
-
-
Primary Efficacy Endpoint: The primary outcome was the mean SOWS-Gossop score over the 7-day treatment period.
-
Key Secondary Endpoints:
-
Study completion rate
-
Daily SOWS-Gossop scores
-
Clinical Opiate Withdrawal Scale (COWS) scores
-
-
Safety Assessments: Monitoring of adverse events, vital signs (blood pressure and heart rate), and electrocardiograms (ECGs).
Mechanism of Action: Signaling Pathway
Opioid withdrawal is characterized by a hyperactive state of the sympathetic nervous system, largely driven by increased norepinephrine release from the locus coeruleus in the brainstem.[2] Lofexidine, as an α2-adrenergic agonist, counteracts this by binding to and activating presynaptic α2A-adrenergic receptors on noradrenergic neurons. This activation inhibits the release of norepinephrine, thereby dampening the sympathetic outflow and alleviating many of the physical symptoms of withdrawal.[17][18][32]
Conclusion
Lofexidine presents a valuable non-opioid therapeutic option for the management of opioid withdrawal syndrome. Its demonstrated efficacy in reducing withdrawal symptoms and improving treatment completion rates, combined with a favorable safety profile compared to clonidine, positions it as a significant tool in the clinical armamentarium against opioid use disorder. Further research may continue to delineate its optimal use in various patient populations and in conjunction with other long-term treatment modalities.
References
- 1. Effectiveness of Conditioned Open-label Placebo With Methadone in Treatment of Opioid Use Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medcentral.com [medcentral.com]
- 4. youtube.com [youtube.com]
- 5. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Buprenorphine - Wikipedia [en.wikipedia.org]
- 9. Randomised double-blind comparison of lofexidine and clonidine in the out-patient treatment of opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Psychometric evaluation of the 10-item Short Opiate Withdrawal Scale-Gossop (SOWS-Gossop) in patients undergoing opioid detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Website [eprovide.mapi-trust.org]
- 12. researchgate.net [researchgate.net]
- 13. Buprenorphine for managing opioid withdrawal | Cochrane [cochrane.org]
- 14. Double-blind randomised controlled trial of lofexidine versus clonidine in the treatment of heroin withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Single-Center, Randomized, Double-Blind, Placebo-Controlled Study on the Efficacy of Clonidine in Detoxification of Opioid Dependency, American Journal of Psychiatry and Neuroscience, Science Publishing Group [sciencepublishinggroup.com]
- 16. Lofexidine versus clonidine in rapid opiate detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha2-Adrenergic Agonists for the Reduction or Discontinuation of Opioids or Opioid Substitution Therapy: A Review of Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Methadone at tapered doses for the management of opioid withdrawal. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
- 25. researchgate.net [researchgate.net]
- 26. Withdrawal Management - Clinical Guidelines for Withdrawal Management and Treatment of Drug Dependence in Closed Settings - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Chapter 3B: Methadone - Medications for Opioid Use Disorder - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. vumc.org [vumc.org]
- 30. accessdata.fda.gov [accessdata.fda.gov]
- 31. Buprenorphine for the management of opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. accurateclinic.com [accurateclinic.com]
A Comparative Analysis of Lofexidine Hydrochloride and Symptomatic Medications for Opioid Withdrawal Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of lofexidine (B1675026) hydrochloride against symptomatic medications for the management of opioid withdrawal syndrome. The information presented is supported by data from clinical trials and systematic reviews, intended to inform research and development in the field of addiction medicine.
Introduction to Opioid Withdrawal and Treatment Strategies
Opioid withdrawal syndrome is a consequence of neuroadaptation from persistent opioid use, characterized by a hyperactive noradrenergic state upon cessation of the opioid.[1] This results in a range of distressing physical and psychological symptoms. Management strategies primarily aim to mitigate these symptoms to facilitate successful detoxification and transition to long-term treatment.
Lofexidine hydrochloride is a centrally acting alpha-2 adrenergic agonist approved by the FDA for the mitigation of opioid withdrawal symptoms.[2] It functions by reducing the sympathetic nervous system overactivity that underlies many of the acute symptoms of withdrawal.[3]
Symptomatic treatment refers to a therapeutic approach where a variety of medications are used to manage specific withdrawal symptoms as they arise. This typically involves a combination of non-opioid medications to address issues such as nausea, diarrhea, anxiety, insomnia, and muscle aches.[4][5]
Mechanism of Action: this compound
Lofexidine is a structural analog of clonidine (B47849) and acts as an agonist at alpha-2a adrenergic receptors in the brainstem, specifically in the locus coeruleus.[3] This agonism suppresses the release of norepinephrine, thereby dampening the sympathetic surge responsible for many of the somatic symptoms of opioid withdrawal, such as tachycardia, hypertension, sweating, and piloerection.[6] It has a higher affinity for the alpha-2a receptor subtype compared to clonidine, which may contribute to its different side-effect profile.[7]
Comparative Efficacy Data
The following tables summarize quantitative data from clinical trials comparing this compound with placebo and other symptomatic treatments.
| Table 1: Efficacy of Lofexidine vs. Placebo in Opioid Withdrawal | |||
| Study (N) | Treatment Arms | Primary Outcome Measure | Mean Withdrawal Score (Lower is better) |
| Fishman et al., 2019 (N=603)[1] | Lofexidine 2.88 mg/day | Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop) | Log-transformed LS Means Difference: -0.26 (p=0.003) |
| Lofexidine 2.16 mg/day | SOWS-Gossop | Log-transformed LS Means Difference: -0.21 (p=0.02) | |
| Placebo | SOWS-Gossop | Baseline | |
| Gorodetzky et al., 2017 (N=264)[2] | Lofexidine 2.16 mg/day | SOWS-Gossop | 7.0 (SE: 0.44) vs 8.9 (SE: 0.48) for placebo (p=0.0037) |
| Placebo | SOWS-Gossop | 8.9 (SE: 0.48) | |
| Yu et al., 2008 (N=68)[8] | Lofexidine 3.2 mg/day | Modified Himmelsbach Opiate Withdrawal Scale (MHOWS) | 19.5 (± 2.1) vs 30.9 (± 2.7) for placebo (p=0.0019) |
| Placebo | MHOWS | 30.9 (± 2.7) |
| Table 2: Comparative Efficacy of Lofexidine vs. Other Symptomatic Medications | |||
| Study | Comparison | Key Efficacy Findings | Adverse Effects |
| Systematic Review (Gowing et al., 2016)[9] | Lofexidine vs. Clonidine | Similar efficacy in managing withdrawal symptoms. | Lofexidine has a better safety profile with less hypotension than clonidine. |
| Systematic Review (Gunderson et al.)[1] | Lofexidine vs. Clonidine | Lofexidine appears equivalent in efficacy to clonidine. | Three studies showed significant adverse effects of hypotension and feeling unwell with clonidine compared to lofexidine. |
| Clinical Trial (Singapore)[10] | Lofexidine vs. Diazepam | Lofexidine was at least as effective as diazepam in reducing opioid withdrawal syndrome and increased treatment retention. | Lofexidine is non-addictive, unlike diazepam. |
Standard Symptomatic Treatment Regimen
While no direct head-to-head trials of lofexidine versus a comprehensive symptomatic medication regimen were identified, clinical guidelines outline a standard approach to symptomatic management.[4][11] This typically includes:
-
For gastrointestinal distress: Loperamide for diarrhea and an antiemetic such as ondansetron (B39145) for nausea and vomiting.[5]
-
For musculoskeletal pain: Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) or acetaminophen.[11]
-
For anxiety and agitation: Benzodiazepines (e.g., diazepam) or hydroxyzine.[11]
-
For insomnia: A sedative-hypnotic such as trazodone.[12]
Clonidine is often used as a primary agent in symptomatic treatment to manage autonomic symptoms.[4][13]
Experimental Protocols
Lofexidine vs. Placebo (Based on Fishman et al., 2019 and Gorodetzky et al., 2017)[1][2]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adults (≥18 years) with a diagnosis of opioid dependence on short-acting opioids, seeking withdrawal treatment.
-
Procedure:
-
Screening Phase: Up to 7 days to determine eligibility.
-
Stabilization Phase (for some studies): Participants are stabilized on a standard dose of an opioid (e.g., morphine) for a few days.
-
Randomization and Treatment Phase: Participants are randomized to receive lofexidine (at varying doses, e.g., 2.16 mg/day or 2.88 mg/day, divided into four daily doses) or a matching placebo for a period of 5 to 7 days.
-
Tapering and Follow-up: The study medication is tapered over the last 1-2 days of treatment, followed by a post-treatment follow-up period.
-
-
Primary Efficacy Endpoints:
-
Mean scores on a validated withdrawal scale, such as the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop) or the Clinical Opiate Withdrawal Scale (COWS), over the treatment period.
-
Study completion rate, defined as the proportion of participants who complete the full course of treatment.
-
-
Data Collection: Withdrawal symptoms are assessed daily using the SOWS-Gossop and COWS. Adverse events are monitored throughout the study.
Discussion and Conclusion
Clinical trial data robustly demonstrates that this compound is significantly more effective than placebo in reducing the severity of opioid withdrawal symptoms and improving treatment retention rates.[1][2][8] The primary advantage of lofexidine lies in its targeted mechanism of action, which addresses the core physiological driver of many withdrawal symptoms—noradrenergic hyperactivity.
In comparison to clonidine, another alpha-2 adrenergic agonist, lofexidine exhibits equivalent efficacy with a more favorable side-effect profile, particularly with a lower incidence of hypotension.[1][9] This may make lofexidine a more suitable option for outpatient settings.
A direct comparison with a multi-drug symptomatic treatment regimen is challenging due to a lack of head-to-head clinical trials. However, a symptomatic approach can be tailored to an individual's specific symptoms. The key distinction is that lofexidine offers a monotherapy that targets a central mechanism of withdrawal, potentially simplifying the treatment regimen and reducing polypharmacy. In contrast, a symptomatic regimen requires careful selection and administration of multiple agents to address a constellation of symptoms. It is also noteworthy that some symptomatic treatments, such as benzodiazepines, carry their own risks of dependence.[10]
References
- 1. Lofexidine versus clonidine for mitigation of opioid withdrawal symptoms: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Opioid Withdrawal Management in the Acute Care Setting: Quick Treatment Tips | Children's Hospital of Philadelphia [chop.edu]
- 5. the-hospitalist.org [the-hospitalist.org]
- 6. medcentral.com [medcentral.com]
- 7. droracle.ai [droracle.ai]
- 8. mcstap.com [mcstap.com]
- 9. Clonidine, lofexidine, and similar medications for the management of opioid withdrawal | Cochrane [cochrane.org]
- 10. clpsychiatry.org [clpsychiatry.org]
- 11. asam.org [asam.org]
- 12. PHARMACOLOGICAL AND PHYSICAL INTERVENTIONS IN OPIOID DETOXIFICATION - Drug Misuse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Withdrawal Management - Clinical Guidelines for Withdrawal Management and Treatment of Drug Dependence in Closed Settings - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Lofexidine Hydrochloride for Opioid Withdrawal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of randomized controlled trials (RCTs) evaluating the efficacy and safety of Lofexidine (B1675026) Hydrochloride for the management of opioid withdrawal symptoms. It offers an objective comparison with alternative treatments, supported by experimental data, to inform research and clinical development in the field of addiction medicine.
Executive Summary
Lofexidine Hydrochloride, a selective alpha-2 adrenergic agonist, is a non-opioid medication approved for the mitigation of opioid withdrawal symptoms. By acting on presynaptic alpha-2 adrenoceptors in the locus coeruleus, lofexidine reduces the norepinephrine (B1679862) release that drives many of the physiological and psychological symptoms of withdrawal. This guide synthesizes data from multiple RCTs, comparing the performance of lofexidine with placebo and other common treatments for opioid withdrawal, including clonidine, methadone, and buprenorphine. The evidence suggests that lofexidine is a safe and effective treatment option, offering advantages in certain patient populations, particularly where a non-opioid treatment is preferred or when transitioning to antagonist therapies like naltrexone.
Data Presentation: Quantitative Comparison of Treatments
The following tables summarize the quantitative data from key randomized controlled trials, comparing this compound with placebo and other active treatments for opioid withdrawal.
Table 1: Efficacy of this compound vs. Placebo
| Outcome Measure | Lofexidine Group | Placebo Group | p-value | Study Citation(s) |
| Withdrawal Symptom Severity (SOWS-Gossop Score) | ||||
| Mean Difference from Placebo | -1.91 to -2.75 | N/A | <0.05 | [1] |
| Treatment Completion Rate | ||||
| Lofexidine 2.16 mg/day | 41.5% | 27.8% | 0.007 | [2] |
| Lofexidine 2.88 mg/day | 39.6% | 27.8% | 0.02 | [2] |
Table 2: Comparison of this compound with Alternative Treatments
| Comparison | Outcome Measure | Lofexidine Group | Comparator Group | Key Findings | Study Citation(s) |
| Lofexidine vs. Clonidine | |||||
| Efficacy (Withdrawal Symptom Reduction) | Equivalent | Equivalent | No significant difference in efficacy. | [3][4] | |
| Safety (Adverse Events) | Fewer hypotensive events | More hypotensive events | Lofexidine has a better safety profile regarding hypotension. | [4][5] | |
| Lofexidine vs. Methadone | |||||
| Efficacy (Withdrawal Symptom Reduction) | Faster symptom resolution | Slower symptom resolution | Lofexidine may lead to a quicker reduction in withdrawal symptoms. | [6] | |
| Treatment Completion Rate | Lower | Higher | Methadone is associated with higher treatment completion rates. | [5] | |
| Lofexidine vs. Buprenorphine | |||||
| Efficacy (Withdrawal Symptom Reduction) | Less effective | More effective | Buprenorphine is generally more effective at reducing withdrawal symptoms. | [7] | |
| Treatment Completion Rate | Lower | Higher | Buprenorphine is associated with higher treatment completion rates. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the replication and extension of research findings. Below are representative protocols from RCTs evaluating lofexidine and its comparators.
Lofexidine vs. Placebo (Illustrative Protocol)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participant Population: Adults meeting DSM-IV or DSM-5 criteria for opioid dependence, seeking treatment for withdrawal from short-acting opioids.
-
Intervention:
-
Lofexidine Group: Receive this compound (e.g., 2.16 mg/day or 2.88 mg/day) in divided doses for a specified duration (e.g., 7-14 days).
-
Placebo Group: Receive a matching placebo on the same schedule.
-
-
Primary Outcome Measures:
-
Efficacy: Mean change from baseline in the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop) score.
-
Treatment Retention: The proportion of participants completing the full course of treatment.
-
-
Secondary Outcome Measures:
-
Daily SOWS-Gossop scores.
-
Clinical Opiate Withdrawal Scale (COWS) scores.
-
Adverse events (AEs), including incidence of hypotension and bradycardia.
-
-
Data Analysis: Statistical comparisons between the lofexidine and placebo groups using appropriate tests (e.g., t-tests, chi-square tests) to determine the significance of differences in efficacy and safety outcomes.
Comparator Trials (General Protocol Outline)
-
Study Design: Randomized, controlled trials, which may be double-blind or open-label depending on the comparator.
-
Comparators:
-
Clonidine: Administered in divided doses, often titrated based on withdrawal symptoms.
-
Methadone: Typically administered as a liquid or tablet with a tapering dose schedule over the detoxification period.
-
Buprenorphine: Administered sublingually, often as a combination product with naloxone, with a tapering dose schedule.
-
-
Outcome Measures: Similar to placebo-controlled trials, focusing on withdrawal symptom severity (using scales like SOWS-Gossop or COWS), treatment completion rates, and adverse event profiles.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of Lofexidine in mitigating opioid withdrawal.
Experimental Workflow of a Randomized Controlled Trial
Caption: Typical workflow of a randomized controlled trial for opioid withdrawal.
Logical Relationships in a Meta-Analysis
Caption: Logical flow of a meta-analysis for comparing treatments.
References
- 1. americanaddictioncenters.org [americanaddictioncenters.org]
- 2. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonidine for Opioid Withdrawal: How It Works, Side Effects, and More [healthline.com]
- 4. Clonidine, lofexidine, and similar medications for the management of opioid withdrawal | Cochrane [cochrane.org]
- 5. Website Unavailable (503) [aafp.org]
- 6. montgomerycollege.edu [montgomerycollege.edu]
- 7. Clonidine in opiate withdrawal: review and appraisal of clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the SOWS-Gossop Scale in Lofexidine Hydrochloride Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the validation and application of the Short Opiate Withdrawal Scale-Gossop (SOWS-Gossop) in clinical trials of lofexidine (B1675026) hydrochloride for the treatment of opioid withdrawal symptoms. It offers a comparative overview of the SOWS-Gossop scale against other commonly used instruments and presents supporting data from key studies.
Introduction to the SOWS-Gossop Scale
The Short Opiate Withdrawal Scale (SOWS)-Gossop is a 10-item, patient-reported outcome (PRO) questionnaire designed to measure the severity of opioid withdrawal symptoms.[1][2][3] Developed from the original 32-item Opiate Withdrawal Scale, the SOWS-Gossop offers a more concise and less redundant tool for both clinical practice and research.[1][2][3][4][5] Each item is rated on a 4-point Likert scale, ranging from 0 (none) to 3 (severe), with a total possible score of 30.[4]
Psychometric Validation in Lofexidine Hydrochloride Trials
A pivotal study by Vernon et al. (2016) conducted a thorough psychometric evaluation of the SOWS-Gossop scale using pooled, blinded data from two clinical trials assessing the efficacy of this compound in patients undergoing opioid detoxification.[1] This validation provides robust evidence for the scale's reliability and validity in this specific context.
Data on Reliability and Validity
| Psychometric Property | Method of Assessment | Results | Conclusion |
| Test-Retest Reliability | Intra-class correlations (ICCs) were calculated at different time points during the trials. | - Baseline to Day 1: ICC = 0.78 (95% CI: 0.70-0.85)- Days 4 to 5: ICC = 0.84 (95% CI: 0.79-0.89)- Days 6 to 7: ICC = 0.88 (95% CI: 0.83-0.91) | The SOWS-Gossop demonstrates good test-retest reliability over short intervals.[1] |
| Construct Validity | Correlations were measured between the SOWS-Gossop and other conceptually similar instruments used in the trials. | Most correlations with other scales were over 0.4.[1] | The scale shows good construct validity, indicating it measures the intended underlying concept of opioid withdrawal.[1] |
| Known-Groups Validity | Mean SOWS-Gossop scores were compared across different severity groups as defined by the Modified Clinical Global Impression (CGI) scale. | Mean scores varied significantly (p<0.0001) by CGI severity groups.[1][4] | The scale can effectively differentiate between patients with varying degrees of withdrawal symptom severity.[1][4] |
| Internal Consistency | Confirmatory factor analysis was performed. | The analysis indicated that all 10 items loaded onto a single factor.[1] | This supports the use of a single total score for the SOWS-Gossop.[1] |
A change of 2-4 points on the SOWS-Gossop total score is suggested to be a clinically meaningful improvement.[1][4][6]
Performance of SOWS-Gossop in Lofexidine Efficacy Trials
The SOWS-Gossop has been utilized as a primary efficacy endpoint in several clinical trials of this compound, demonstrating its sensitivity to treatment effects.
| Trial Identifier/Reference | Lofexidine Dosage | Key Findings on SOWS-Gossop Scores |
| Fishman et al. (2019)[6][7] | 2.16 mg/day and 2.88 mg/day | Both lofexidine groups showed statistically significant reductions in SOWS-Gossop scores compared to placebo over the 7-day treatment period.[6][7] |
| Gorodetzky et al. (2017)[8] | 3.2 mg/day | Lofexidine significantly decreased mean Day 3 SOWS-Gossop scores compared to placebo (6.32 vs. 8.67, p = 0.0212).[8] |
Comparison with Other Opioid Withdrawal Scales
While the SOWS-Gossop is a robust tool, other scales are also used in opioid withdrawal research.
| Scale Name | Administrator | Number of Items | Key Features |
| Short Opiate Withdrawal Scale-Gossop (SOWS-Gossop) | Patient-reported | 10 | Subjective measure of symptom severity, concise and validated.[1][9] |
| Modified Himmelsbach Opiate Withdrawal Scale (MHOWS) | Clinician-rated | Varies | Objective measure based on observable signs of withdrawal.[10] |
| Objective Opioid Withdrawal Scale (OOWS) | Clinician-rated | 13 | Assesses observable physical signs of withdrawal.[4] |
| Clinical Opiate Withdrawal Scale (COWS) | Clinician-rated | 11 | Widely used, assesses both signs and symptoms, and guides treatment.[9][11] |
The SOWS-Gossop, being a subjective scale, provides complementary information to clinician-rated scales like the MHOWS and OOWS by capturing the patient's personal experience of withdrawal.[1][4]
Experimental Protocol: Validation of the SOWS-Gossop Scale
The following methodology was employed in the psychometric validation of the SOWS-Gossop scale within the this compound clinical trials, as described by Vernon et al. (2016).[1]
1. Study Population:
-
Participants were patients undergoing opioid detoxification who were enrolled in two separate, multi-center, randomized, double-blind, placebo-controlled clinical trials of this compound.[1]
2. Data Collection:
-
Blinded, pooled data from the two trials were used for the analysis.
-
The SOWS-Gossop was administered at baseline and at various time points throughout the study to assess withdrawal symptom severity.
-
Other scales, such as the Modified Clinical Global Impression (CGI) scale, were also administered to allow for validity testing.
3. Psychometric Analysis:
-
Test-Retest Reliability: Intra-class correlations (ICCs) were calculated for SOWS-Gossop scores at different time intervals (e.g., baseline and Day 1, Day 4 and Day 5, Day 6 and Day 7) to assess the consistency of the measure over time.
-
Construct Validity: Pearson correlation coefficients were calculated between the SOWS-Gossop total score and the scores of other relevant scales administered in the trials to determine if the SOWS-Gossop correlates with measures of similar concepts.
-
Known-Groups Validity: An analysis of variance (ANOVA) was used to compare the mean SOWS-Gossop scores across different patient groups categorized by withdrawal severity, as determined by the CGI scale.
-
Internal Consistency: A confirmatory factor analysis was conducted to confirm the unidimensional nature of the scale, supporting the use of a single total score.
Visualizing the Validation Workflow
The following diagram illustrates the key steps in the validation process of the SOWS-Gossop scale within the lofexidine clinical trials.
Caption: SOWS-Gossop Validation Workflow in Lofexidine Trials.
Conclusion
The SOWS-Gossop scale has been rigorously validated within the context of this compound clinical trials, demonstrating excellent psychometric properties.[1] It is a reliable, valid, and sensitive instrument for assessing subjective opioid withdrawal symptoms.[1][4] For researchers and drug development professionals, the SOWS-Gossop serves as a valuable and efficient tool for evaluating the efficacy of interventions aimed at mitigating opioid withdrawal. Its brevity and patient-reported nature make it a practical choice for both clinical and research settings.
References
- 1. Psychometric evaluation of the 10-item Short Opiate Withdrawal Scale-Gossop (SOWS-Gossop) in patients undergoing opioid detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Website [eprovide.mapi-trust.org]
- 3. The development of a Short Opiate Withdrawal Scale (SOWS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. conductscience.com [conductscience.com]
- 6. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The past, present and future of opioid withdrawal assessment: a scoping review of scales and technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 3 Placebo-Controlled, Double Blind, Multi-Site Trial of the alpha-2-adrenergic Agonist, Lofexidine, for Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Lofexidine Hydrochloride: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of lofexidine (B1675026) hydrochloride in a research and development setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Lofexidine hydrochloride is classified as acutely toxic if swallowed (Oral, Category 3), necessitating careful handling and disposal.[1][2]
Key Disposal and Safety Data
For quick reference, the table below summarizes key quantitative data for this compound relevant to its handling and disposal.
| Data Point | Value | Source(s) |
| UN Number | 2811 | Safety Data Sheet - Biosynth |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. | Safety Data Sheet - Biosynth |
| GHS Classification | Acute toxicity, oral (Category 3) | This compound-SDS-MedChemExpress, Safety Data Sheet - Amazon S3 |
| Molecular Formula | C₁₁H₁₃Cl₃N₂O | This compound-SDS-MedChemExpress |
| Molecular Weight | 295.59 g/mol | This compound-SDS-MedChemExpress |
Step-by-Step Disposal Protocol for this compound
This protocol is intended for laboratory personnel and outlines the recommended procedure for the disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to prevent exposure.[3]
-
Gloves: Compatible chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Identify Waste: Collect all materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and any spill cleanup materials.
-
Incompatible Materials: Keep this compound waste separate from strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Waste Container: Use a designated, clearly labeled, and sealable chemical waste container. The label should include the chemical name ("this compound") and the appropriate hazard warnings (e.g., "Toxic").
Disposal Methodology
The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility.
-
For Unused or Expired Product:
-
Package the material in a sealed container, ensuring it is clearly labeled.
-
Arrange for collection by your institution's environmental health and safety (EHS) office or a certified chemical waste contractor.
-
-
For Contaminated Labware and Materials:
-
Place all contaminated items into the designated chemical waste container.
-
Once the container is full, seal it securely and arrange for its pickup by your EHS office or a certified contractor.
-
-
Alternative Disposal (as per some Safety Data Sheets):
-
Some safety data sheets suggest a specific incineration method: dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and a scrubber.[4][5] This procedure should only be carried out by trained professionals at a licensed waste disposal facility. Do not attempt this procedure in a standard laboratory setting.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[2]
-
Wear PPE: Don the appropriate PPE as described in Step 1.
-
Contain the Spill: Prevent the further spread of the spilled material.[1]
-
Collect the Spill: Carefully sweep up solid material, avoiding dust formation, or absorb liquids with an inert material.[3]
-
Package for Disposal: Place all contaminated materials into a sealed, labeled container for chemical waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of Lofexidine HCl.
Disclaimer: This information is based on publicly available Safety Data Sheets and general laboratory safety guidelines. Always consult your institution's specific waste disposal policies and your local, state, and federal regulations to ensure full compliance.[1]
References
Safeguarding Your Research: Personal Protective Equipment Protocols for Lofexidine Hydrochloride
For Immediate Implementation: This document outlines the essential personal protective equipment (PPE), handling protocols, and disposal procedures for Lofexidine Hydrochloride to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to mitigate risks associated with handling this compound.
This compound is classified as an acute oral toxicant and may cause irritation to the skin, eyes, and respiratory tract[1][2]. The toxicological properties have not been fully investigated, warranting cautious handling and the use of appropriate protective measures[1][3].
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Compatible chemical-resistant gloves. Double gloving is recommended for compounding, administering, and disposal.[1][4] | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is also recommended.[1][5][6] | To protect eyes from dust and splashes.[5] |
| Body Protection | A lab coat or a disposable gown made of low-permeability fabric with a solid front and long sleeves.[1][4] | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used when engineering controls are insufficient or when handling powders.[1][3][6] | To prevent inhalation of dust or aerosols.[1][5] |
Standard Operating Procedure for Handling this compound
This step-by-step guide provides a clear workflow for the safe handling and disposal of this compound and associated waste.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to control airborne exposure[1][3].
-
Ensure that an eyewash station and a safety shower are readily accessible[1][7].
-
Before handling, inspect all PPE for integrity. Discard and replace any damaged items.
2. Donning PPE:
-
Step 1: Wash hands thoroughly with soap and water.
-
Step 2: Put on the first pair of gloves.
-
Step 3: Don the lab coat or gown, ensuring complete coverage.
-
Step 4: Put on the second pair of gloves, ensuring the cuffs of the gown are tucked into the outer gloves[4].
-
Step 5: Wear safety glasses and a face shield.
-
Step 6: If required, put on a NIOSH-approved respirator.
3. Handling the Compound:
-
Avoid actions that could generate dust, such as crushing or vigorous shaking[5].
-
If weighing the solid form, do so in a ventilated enclosure.
4. Doffing PPE:
-
Step 1: Remove the outer pair of gloves.
-
Step 2: Remove the lab coat or gown by rolling it inside out.
-
Step 3: Remove the face shield and safety glasses.
-
Step 4: Remove the inner pair of gloves.
-
Step 5: Wash hands thoroughly with soap and water.
5. Disposal Plan:
-
All waste, including contaminated PPE and excess this compound, must be disposed of as hazardous chemical waste.
-
Collect waste in a designated, labeled, and sealed container[1].
-
Follow all local, state, and federal regulations for hazardous waste disposal[1][3].
Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
